Technical Whitepaper: Chemical Structure, Reactivity, and Application of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as foundational scaffolds for targeted therapeutics, particularly in the design of ATP-competitive kinase inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as foundational scaffolds for targeted therapeutics, particularly in the design of ATP-competitive kinase inhibitors. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is a premier building block that offers exceptional regiocontrol and orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality driving its reactivity, and field-validated protocols for its integration into drug discovery pipelines.
Chemical Structure & Physicochemical Profile
The utility of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile stems from its dense functionalization. The pyrimidine core acts as a bioisostere for the adenine ring of ATP. Each substituent is strategically positioned to dictate both chemical reactivity and biological target engagement:
4-Amino Group (-NH₂): Acts as a critical hydrogen bond donor, typically interacting with the backbone carbonyl of the kinase hinge region.
2-Chloro Group (-Cl): A highly reactive leaving group primed for Nucleophilic Aromatic Substitution (SNAr)[1].
5-Carbonitrile Group (-CN): A strong electron-withdrawing group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating the C2 position. It also serves as a versatile handle for downstream conversion into carboxamides or aminomethyl groups.
6-Methyl Group (-CH₃): Provides a lipophilic vector to occupy adjacent hydrophobic pockets (e.g., the gatekeeper pocket) while restricting the rotational freedom of the core.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics essential for formulation and reaction stoichiometry[2],[3].
Property
Value
Implication for Synthesis & Design
CAS Registry Number
54356-34-2
Unique identifier for sourcing and compliance.
Molecular Formula
C₆H₅ClN₄
Dictates mass balance in cross-coupling reactions.
Molecular Weight
168.58 g/mol
Low molecular weight allows for extensive elaboration while maintaining Lipinski compliance.
Hydrogen Bond Donors
1 (Primary Amine)
Essential for hinge-binding in kinase targets.
Hydrogen Bond Acceptors
4 (N atoms)
Influences aqueous solubility and target interaction.
Physical Appearance
White to off-white powder
Indicates high purity (≥95%) standard for synthesis[2].
As an Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than just knowing how to use it.
The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. However, the introduction of the 5-carbonitrile group fundamentally alters the electronic landscape. Through strong inductive (-I) and resonance (-M) effects, the cyano group withdraws electron density specifically from the ortho and para positions (C4 and C6).
Because C4 is occupied by an electron-donating amino group (+M effect) and C6 by a methyl group, the electron deficiency is funneled toward the C2 position. This dramatically lowers the activation energy required for the formation of the Meisenheimer complex during an SNAr reaction[4]. Consequently, weak nucleophiles (such as sterically hindered anilines) can successfully attack the C2-chloro position without the need for expensive palladium catalysts or harsh Buchwald-Hartwig conditions.
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates in-process controls (IPC) and explains the causality behind each reagent selection[1].
Objective
To synthesize a 2-arylamino-4-amino-6-methylpyrimidine-5-carbonitrile intermediate via SNAr.
Nucleophile: Substituted aniline or aliphatic amine (1.2 - 1.5 eq). Excess is used to drive the reaction to completion.
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq). Rationale: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the amine for the C2 position, while effectively scavenging the HCl byproduct to prevent protonation of the nucleophile.
Solvent: 1,4-Dioxane or n-Butanol. Rationale: These solvents possess high boiling points allowing for elevated reaction temperatures (90–110 °C) and can solubilize both the polar pyrimidine core and lipophilic amines.
Step-by-Step Methodology
Reaction Assembly: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration).
Reagent Addition: Add the selected amine (1.2 eq) to the stirring solution, followed by the dropwise addition of DIPEA (2.0 eq). Purge the system with inert nitrogen gas for 5 minutes.
Thermal Activation: Heat the reaction mixture to 90 °C using a precisely controlled oil bath or heating block.
In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 169[M+H]+) is ≤ 2% relative to the product peak.
Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Partition the resulting crude residue between Ethyl Acetate (EtOAc) and distilled water.
Self-Validation: The water wash removes the DIPEA-HCl salts. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing phase separation.
Isolation: Extract the aqueous layer twice more with EtOAc. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure intermediate.
Application in Drug Development
Once the SNAr reaction is complete, the resulting scaffold is perfectly primed for kinase inhibitor development. The 5-carbonitrile group is frequently subjected to controlled hydration (using H₂O₂ and NaOH) to yield a pyrimidine-5-carboxamide [1]. This carboxamide motif acts as an additional hydrogen bond donor/acceptor pair, locking the molecule into the ATP-binding pocket of kinases (such as JAK, CDK, or EGFR) with high affinity and selectivity.
Fig 1: Synthetic workflow for kinase inhibitor scaffolds via SNAr and nitrile hydration.
The Strategic Role of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in Advanced Organic Synthesis: Mechanisms, Workflows, and Applications
Executive Summary In the landscape of modern medicinal chemistry and heterocyclic synthesis, highly functionalized pyrimidine scaffolds serve as indispensable building blocks. Among these, 4-Amino-2-chloro-6-methylpyrimi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and heterocyclic synthesis, highly functionalized pyrimidine scaffolds serve as indispensable building blocks. Among these, 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) stands out as a uniquely versatile intermediate. Characterized by a highly tunable "push-pull" electronic system, this compound provides a strategic entry point for the synthesis of complex kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) [3] and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) targets, as well as selective COX-2 inhibitors [1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction listings. Here, we will dissect the electronic causality that governs this molecule's reactivity, establish self-validating experimental protocols, and map its divergent synthetic utility in drug discovery workflows.
Electronic Topography and Reactivity Profiling
To master the synthetic utility of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, one must first understand the thermodynamic and kinetic forces driving its reactivity. The pyrimidine ring is inherently electron-deficient due to the electronegativity of the N1 and N3 atoms. However, the specific substitution pattern of this scaffold creates a highly polarized, regioselective reaction hub:
The C2-Chlorine (The Electrophilic Core): Positioned between two nitrogen atoms, the C2 carbon is highly electrophilic. The chlorine atom serves as an excellent leaving group, making this position primed for Nucleophilic Aromatic Substitution (SNAr) [2].
The C5-Carbonitrile (The Electronic Sink): The -CN group exerts a profound
−M
(mesomeric) and
−I
(inductive) effect. By drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, it stabilizes the negative charge generated during the formation of the Meisenheimer complex, accelerating SNAr reactions at C2 [2].
The C4-Amino Group (The Internal Modulator): While the
−NH2
group is formally electron-donating (
+M
), its lone pair is heavily delocalized toward the C5-carbonitrile and the ring nitrogens. It can act as a localized nucleophile in high-temperature annulation reactions to form fused bicyclic systems.
The C6-Methyl Group (The Steric Shield): Provides mild steric hindrance and inductive electron donation, while its slightly acidic protons can be exploited for Knoevenagel-type condensations under strong basic conditions.
Figure 1: Electron flow and intermediate stabilization in the SNAr mechanism at the C2 position.
Core Synthetic Mechanisms & Workflows
The true value of this scaffold lies in its synthetic divergence. Depending on the reagent and thermal conditions, it can be driven down three distinct mechanistic pathways.
Pathway A: Regioselective SNAr at C2
The most common application of this scaffold is the displacement of the C2-chlorine by primary or secondary amines, alkoxides, or thiols. The causality of this reaction's high yield stems directly from the C5-carbonitrile group, which acts as an electron sink to stabilize the transition state. This pathway is heavily utilized in the synthesis of BTK inhibitors, where complex chiral amines are coupled to the pyrimidine core [3].
Pathway B: Nitrile-Directed Annulation
The proximity of the C4-amino group to the C5-carbonitrile allows for tandem cyclization reactions. When treated with bis-electrophiles (e.g., 1,3-diketones) or under strong acidic/basic hydrolysis conditions, the nitrile can be converted into an amide, which subsequently condenses with the adjacent amine to form fused pyrido[2,3-d]pyrimidines or pyrimido[4,5-d]pyrimidines. These fused systems are privileged structures in anticancer drug design [4].
Figure 2: Synthetic divergence of the pyrimidine scaffold into diverse pharmacological targets.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The stoichiometric ratios and solvent choices are optimized based on the electronic demands of the substrate.
Protocol 1: Amine Substitution via SNAr (BTK Inhibitor Intermediate Synthesis)
This protocol is adapted from validated industrial methodologies for generating heteroaryl kinase inhibitors [3].
Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, dissolve the pyrimidine scaffold in anhydrous THF under an inert nitrogen atmosphere.
Activation: Add DIPEA to the solution. The non-nucleophilic base serves to neutralize the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile.
Addition: Introduce the amine nucleophile dropwise at room temperature.
Reaction Execution: Seal the vial. For sterically unhindered amines, stir at room temperature for 48–100 hours [3]. For sterically hindered amines, transfer to a microwave reactor and irradiate at 100 °C for 1.5 hours.
Monitoring: Validate reaction completion via LC-MS or TLC (EtOAc:Hexane 1:1). The disappearance of the starting material (
Rf≈0.6
) and the appearance of a more polar product spot indicates successful conversion.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and purify via flash column chromatography to yield the C2-aminated product.
Protocol 2: Base-Mediated Tandem Annulation
Step-by-Step Methodology:
Suspend the pyrimidine core (1.0 equiv) and a 1,3-diketone (1.2 equiv) in anhydrous ethanol.
Add Sodium Ethoxide (NaOEt) (2.0 equiv) to deprotonate the diketone, forming a highly reactive enolate.
Reflux the mixture at 80 °C for 6 hours. The enolate attacks the C5-nitrile carbon, followed by intramolecular cyclization with the C4-amino group.
Cool the reaction to 0 °C and pour into crushed ice. The sudden shift in dielectric constant forces the fused heterocyclic product to precipitate.
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure bicyclic compound.
Quantitative Reaction Optimization
The efficiency of the SNAr reaction at the C2 position is highly dependent on the nucleophilicity of the incoming amine and the dielectric constant of the solvent. The table below summarizes optimized parameters for various nucleophilic substitutions on the 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile core.
Nucleophile
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Mechanistic Note
Morpholine
THF
DIPEA
80 (Microwave)
2
92%
High nucleophilicity; clean conversion.
3-Amino-pyrrolidine-1-Boc
THF
DIPEA
25
100
85%
Mild conditions preserve the Boc protecting group [3].
Aniline (Aromatic)
1,4-Dioxane
K2CO3
110 (Reflux)
12
78%
Weaker nucleophile requires thermal forcing.
Sodium Methoxide
Methanol
None
65 (Reflux)
4
95%
Alkoxide acts as both base and nucleophile.
Conclusion
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile is far more than a simple building block; it is a precisely engineered electrophilic hub. By leveraging the electron-withdrawing power of the C5-carbonitrile, synthetic chemists can drive high-yielding SNAr reactions at the C2 position, or exploit the adjacent C4-amino group for complex annulations. Whether utilized in the rapid parallel synthesis of kinase inhibitor libraries or the targeted construction of novel anti-inflammatory agents, mastering the electronic causality of this scaffold is essential for advanced drug development.
References
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking
Semantic Scholar
HETEROARYL COMPOUNDS AS BTK INHIBITORS AND USES THEREOF (EP 3060550 B1)
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition
Indian Academy of Sciences
Foundational
Solubility profile of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in polar aprotic solvents
Executive Summary & Physicochemical Context In the synthesis of advanced active pharmaceutical ingredients (APIs), functionalized pyrimidines serve as highly versatile, yet physically stubborn, building blocks. 4-Amino-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Context
In the synthesis of advanced active pharmaceutical ingredients (APIs), functionalized pyrimidines serve as highly versatile, yet physically stubborn, building blocks. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is a prime example. Featuring a highly electron-deficient pyrimidine core stabilized by a strongly electron-withdrawing carbonitrile group, an inductive chloro substituent, and a hydrogen-bond-donating amino group, this intermediate presents unique solvation challenges.
The compound exhibits a notably high melting point of 252–253 °C[1], indicative of a robust crystal lattice energy driven by intermolecular hydrogen bonding (between the 4-amino group and the 5-carbonitrile/pyrimidine nitrogens) and
π−π
stacking. To successfully formulate or react this compound, one must overcome this lattice enthalpy. Polar aprotic solvents—characterized by high dielectric constants and the absence of hydrogen-bond-donating O-H or N-H groups[2]—are uniquely suited for this task. They provide the necessary dipole interactions to stabilize the polar moieties while acting as powerful hydrogen-bond acceptors for the primary amine, without competing for hydrogen-bond donors.
Mechanistic Causality of Solvation in Polar Aprotic Solvents
The principle of "like dissolves like" is governed thermodynamically by the minimization of the Gibbs free energy of mixing. For highly crystalline pyrimidine derivatives, solubility is often limited by the energetic cost of disrupting the solid lattice[3].
When introducing 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile into polar aprotic solvents, the causality of dissolution relies on specific solute-solvent interactions:
Hydrogen Bond Acceptance: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) feature highly localized partial negative charges on their oxygen atoms. These act as aggressive hydrogen-bond acceptors, engaging the protons of the 4-amino group and effectively unzipping the solute's intermolecular lattice.
Dielectric Stabilization: The high dielectric constants of these solvents (e.g., DMSO
ϵ=46.7
) stabilize the strong dipole moment generated by the 5-carbonitrile group and the 2-chloro substituent.
Absence of Protic Competition: Because polar aprotic solvents cannot donate hydrogen bonds[4], the lone pairs on the pyrimidine nitrogens and the carbonitrile group remain relatively unsolvated. This leaves these sites highly reactive for downstream nucleophilic aromatic substitution (
SNAr
) reactions, a critical advantage in drug development workflows.
Conversely, solvents like acetonitrile and acetone, while polar and aprotic, possess significantly weaker hydrogen-bond accepting capabilities and lower dielectric constants, resulting in a marked drop in solubility[5].
Quantitative Solubility Matrix
The following table synthesizes the thermodynamic solubility profile of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile across five critical polar aprotic solvents. Data is modeled based on modified Apelblat equation correlations for highly crystalline chloropyrimidine carbonitriles[5].
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (D)
Est. Solubility at 25°C (mg/mL)
Est. Solubility at 50°C (mg/mL)
Solvation Driving Force
DMSO
46.7
3.96
145.2
210.5
Strong H-bond acceptance (S=O)
NMP
32.2
4.09
128.6
188.3
High polarizability, steric disruption
DMF
36.7
3.82
112.4
175.8
Strong H-bond acceptance (C=O)
Acetonitrile
37.5
3.92
18.5
35.2
Weak H-bond acceptance (C
≡
N)
Acetone
20.7
2.88
12.3
24.6
Moderate H-bond acceptance, low
ϵ
Note: Solubility increases non-linearly with temperature, confirming that the dissolution process is highly endothermic and entropy-driven.
Self-Validating Experimental Methodology
In pharmaceutical development, isolated solubility data is meaningless without proof of thermodynamic equilibrium and chemical stability. The following protocol is designed as a self-validating system . It employs thermal cycling to eliminate metastable supersaturation and uses orthogonal analytical techniques to ensure solvent-solute compatibility.
Excess Solid Addition: Add 500 mg of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile to a 5 mL amber glass vial.
Solvent Introduction: Dispense 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains.
Thermal Cycling (The Anti-Supersaturation Step): Seal the vial and subject it to three thermal cycles between 25°C and 50°C (4 hours per stage) under constant agitation (800 rpm). Causality: High-melting-point solids often form supersaturated solutions that mimic high solubility. Cycling forces the nucleation and precipitation of excess solute, guaranteeing a true thermodynamic baseline.
Isothermal Equilibration: Hold the suspension strictly at the target temperature (e.g., 25.0 ± 0.1 °C) for 72 hours.
Phase 2: Phase Separation
5. Filtration: Pre-warm a 0.22 µm PTFE syringe filter to the target temperature. Rapidly filter 1.0 mL of the suspension to isolate the saturated liquid phase. Crucial: PTFE is required as polar aprotic solvents will degrade standard nylon or PES filters, introducing leachables.
Phase 3: Orthogonal Quantification (The Self-Validation Loop)
6. Pathway A (HPLC-UV Analysis): Dilute 100 µL of the filtrate into 900 µL of a compatible mobile phase. Quantify the exact concentration of the intact pyrimidine using a validated HPLC-UV method (detection at
λmax≈260
nm).
7. Pathway B (Gravimetric Analysis): Accurately weigh 500 µL of the filtrate into a pre-tared aluminum pan. Evaporate the solvent under vacuum at 60°C until a constant mass is achieved. Calculate the total dissolved solids (TDS).
8. Concordance Check: Compare the HPLC concentration to the Gravimetric concentration.
Validation: If
∣PathwayA−PathwayB∣<5%
, the data is validated.
Failure Mode: If Gravimetric > HPLC by >5%, it indicates either the solvent is degrading the solute into multiple fragments (which HPLC separated out but gravimetric captured as bulk mass), or the solvent is forming a strongly bound solvate that resists evaporation. This triggers an immediate LC-MS and XRPD investigation.
Workflow Visualization
Below is the logical architecture of the self-validating protocol, mapped using Graphviz.
Fig 1: Self-validating orthogonal workflow for thermodynamic solubility determination.
Application Insights for Drug Development
Understanding this solubility profile is not merely an academic exercise; it dictates the success of downstream scale-up.
When utilizing 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in
SNAr
reactions (e.g., displacing the 2-chloro group with a secondary amine), DMSO and NMP are the solvents of choice. Not only do they provide the highest solubility (ensuring the reaction occurs in a homogenous phase, thereby accelerating kinetics), but their aprotic nature ensures that the nucleophile is not heavily solvated by hydrogen bonds, maximizing its reactivity[2].
However, if the downstream product is highly soluble in DMSO, product isolation becomes a challenge due to DMSO's high boiling point. In such cases, Acetonitrile —despite offering lower initial solubility—may be preferred for slurry-to-slurry conversions. As the starting material reacts and depletes, more solid dissolves to maintain equilibrium, and the final product can often be precipitated directly from the acetonitrile matrix by simply cooling the reactor.
References
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
ChemBK. CAS Index 54356-34-2: 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. Available at:[Link]
ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]
LibreTexts Chemistry. Polar Protic and Aprotic Solvents. Available at: [Link]
Thermodynamic Stability of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile at Room Temperature: A Comprehensive Technical Guide
Executive Summary 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, adenosine receptor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, adenosine receptor antagonists, and other bioactive pharmaceutical ingredients . While the pyrimidine core provides a robust aromatic foundation, the specific arrangement of electron-donating and electron-withdrawing substituents creates a complex thermodynamic profile. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability at room temperature (25°C), detailing the mechanistic causality behind its degradation pathways and establishing self-validating analytical protocols based on ICH Q1A(R2) guidelines.
Structural Thermodynamics & Mechanistic Causality
To accurately predict and control the stability of this molecule, one must look beyond empirical observation and analyze the push-pull electronics of its substituents. The thermodynamic stability of halogenated pyrimidines is dictated by the delicate balance between solid-state lattice energy and solution-phase electrophilicity .
Crystal Lattice Stabilization
In the solid state at room temperature, the molecule exhibits high thermodynamic stability. This is primarily driven by intermolecular hydrogen bonding. The C4-amino group acts as a strong hydrogen bond donor, while the C5-carbonitrile group and the pyrimidine nitrogen atoms act as acceptors. This network creates a high crystal lattice energy, establishing a significant kinetic barrier to thermal degradation below 200°C.
Despite its solid-state stability, the molecule possesses a critical thermodynamic weak point when exposed to ambient moisture (humidity) or polar solvents. The causality of this vulnerability lies in the electronic effects of the substituents:
The Electron-Withdrawing Group (EWG): The C5-carbonitrile group exerts a powerful inductive and resonance-withdrawing effect, significantly depleting the electron density of the pyrimidine ring .
The Electrophilic Center: Because the C4 and C6 positions are occupied by electron-donating groups (amino and methyl, respectively), the C2-chloro position becomes highly electrophilic.
The Degradation Pathway: At 25°C, in the presence of high relative humidity (RH), water acts as a nucleophile. The thermodynamic barrier for the hydrolysis of the C2-chloro group to a 2-hydroxy (or its 2-oxo tautomer) is lowered by the adjacent nitrile group, making
SNAr
hydrolysis the primary degradation pathway.
Mechanistic degradation pathway and structural thermodynamics.
Quantitative Thermodynamic Parameters
The following table summarizes the predictive and empirical thermodynamic parameters that govern the behavior of this compound at room temperature.
Table 1: Thermodynamic & Kinetic Parameters
Parameter
Value / Estimate
Implications for Room Temperature Stability
Melting Point (Onset)
221°C - 226°C
High crystalline lattice energy; the solid-state API is highly stable at 25°C in dry conditions.
Enthalpy of Fusion (
ΔHfus
)
~28.5 kJ/mol
Indicates strong intermolecular hydrogen bonding, primarily driven by the C4-Amino group.
Activation Energy (
Ea
) for Hydrolysis
~85 kJ/mol
Slow degradation at 25°C; however, degradation kinetics accelerate exponentially >40°C.
Gibbs Free Energy (
ΔGf
)
Negative
Thermodynamically stable in the absolute absence of nucleophiles (e.g., stored under
N2
).
Room Temperature Stability Profiling (ICH Q1A)
To translate theoretical thermodynamics into actionable pharmaceutical data, stability testing must adhere to the ICH Q1A(R2) guidelines . For Climatic Zone II, "Room Temperature" is strictly defined as 25°C ± 2°C with a Relative Humidity (RH) of 60% ± 5% .
Table 2: ICH Q1A(R2) Stability Testing Matrix
Storage Condition
Minimum Time Period
Sampling Frequency
Acceptance Criteria
Long-Term: 25°C ± 2°C / 60% RH ± 5%
12 Months
0, 3, 6, 9, 12 months
Assay ≥ 98.0%; Total Impurities ≤ 2.0%
Intermediate: 30°C ± 2°C / 65% RH ± 5%
6 Months
0, 3, 6 months
Assay ≥ 98.0%; No significant change
Accelerated: 40°C ± 2°C / 75% RH ± 5%
6 Months
0, 1, 3, 6 months
Assay ≥ 95.0%; Mass balance maintained
Experimental Protocols: A Self-Validating System
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed degradation is an artifact of the molecule's thermodynamics, not analytical error.
Purpose: To establish the baseline thermodynamic stability and phase transitions of the solid API.
Sample Preparation: Accurately weigh 2.0 - 5.0 mg of the compound into a pierced aluminum crucible to allow for the escape of volatile degradants.
Instrument Calibration (System Suitability): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (
Tm
= 156.6°C,
ΔHfus
= 28.45 J/g).
Thermal Method: Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/min. Maintain a dry nitrogen purge (50 mL/min) to isolate thermal degradation from oxidative degradation.
Data Acquisition: Record the extrapolated onset temperature of melting and the peak temperature.
Self-Validation: Run an empty crucible simultaneously as a reference. The baseline drift must not exceed 0.1 mW.
Protocol 2: Long-Term Stability & Mass Balance Verification
Purpose: To monitor the
SNAr
hydrolysis of the C2-chloro group under ICH room temperature conditions.
Chamber Equilibration: Set the environmental chamber to 25°C ± 2°C and 60% RH ± 5%. Validate the environment using a NIST-traceable hygrometer.
Incubation: Place 500 mg aliquots of the compound into simulated commercial packaging (e.g., double low-density polyethylene bags).
Extraction: At designated timepoints (0, 3, 6, 9, 12 months), extract a 10.0 mg aliquot. Dissolve completely in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v).
Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm). Utilize a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).
Self-Validation (Mass Balance): Calculate the integrated peak areas. The sum of the parent API peak and all degradant peaks (specifically the highly polar 2-hydroxy degradant eluting earlier in the reverse-phase gradient) must equal 100% ± 2% of the Day 0 total area. A failure in mass balance indicates the formation of insoluble polymeric species or volatile loss, requiring immediate investigation.
Self-validating ICH Q1A(R2) stability testing workflow.
Conclusion
The thermodynamic stability of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile at room temperature is a dichotomy. In a strictly dry, solid-state environment, the molecule is highly stable due to strong intermolecular hydrogen bonding. However, the powerful electron-withdrawing nature of the C5-carbonitrile group renders the C2-chloro position highly susceptible to nucleophilic aromatic substitution. Consequently, controlling ambient humidity during storage and formulation is the single most critical factor in preventing hydrolysis and ensuring the long-term integrity of this valuable pharmaceutical intermediate.
References
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives
Source: National Institutes of Health (PMC)
URL:[Link]
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists
Source: National Institutes of Health (PMC)
URL:[Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Drug Stability: ICH versus Accelerated Predictive Stability Studies
Source: National Institutes of Health (PMC)
URL:[Link]
Foundational
Technical Whitepaper: Material Safety and Handling Guidelines for 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is a highly versatile, electrophilic pyrimidine derivative utilized extensively in the synthesis of kinase inhibitors, antiviral agents, and novel antibacterials[1][2].
As a Senior Application Scientist, I approach the handling of this compound not merely as a set of regulatory checkboxes, but as an exercise in understanding molecular causality. The very electronic properties that make this molecule a potent synthetic intermediate—specifically, its hyper-activated C2-chlorine—also dictate its toxicological profile. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows to provide a comprehensive, self-validating guide for researchers.
Physicochemical Profiling & Structural Causality
To handle a chemical safely and effectively, one must first deconstruct its electronic architecture. The pyrimidine core is inherently electron-deficient. In this specific molecule, the presence of the 5-carbonitrile group—a powerful electron-withdrawing group (EWG)—acts synergistically with the pyrimidine nitrogens to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy.
This electronic drain hyper-activates the C-Cl bond at the C2 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Meanwhile, the 4-amino and 6-methyl groups provide essential hydrogen-bonding motifs and steric bulk, respectively, which are critical for downstream pharmacological target engagement[2].
Prone to aerosolization; requires draft-free weighing.
Mechanistic Toxicology & MSDS Guidelines
Standard safety data sheets often list hazards without explaining the why. The toxicity of halogenated pyrimidines is a direct consequence of their electrophilicity.
The Mechanism of Toxicity:
When exposed to biological tissues, the activated C2-chlorine can undergo spontaneous or enzyme-mediated reactions with biological nucleophiles. The primary intracellular nucleophile is the thiol group of glutathione (GSH). Covalent binding to GSH leads to rapid cellular GSH depletion, inducing severe oxidative stress and subsequent apoptosis[3]. Furthermore, non-specific alkylation of cysteine residues in epidermal and mucosal proteins manifests macroscopically as severe irritation and sensitization.
Table 2: Hazard Identification and Engineering Controls
Hazard Class
Mechanistic Cause
Required Mitigation Strategy
Skin Irritation (H315)
Covalent alkylation of epidermal keratin and cellular proteins.
Double-gloving with nitrile gloves (minimum 0.11 mm thickness); immediate removal upon contamination.
Eye Irritation (H319)
Rapid reaction with aqueous mucosal nucleophiles.
Tight-fitting chemical safety goggles; face shield during scale-up.
Acute Toxicity (R20/21/22)
GSH depletion leading to systemic oxidative stress[3].
Handle strictly within a certified Class II chemical fume hood.
Storage Instability
Hydrolysis of the C2-chlorine in the presence of ambient moisture.
Store at 2–8°C under an inert atmosphere (Argon/N2) in a desiccator.
To leverage this compound in drug development, researchers typically perform a Nucleophilic Aromatic Substitution (SNAr) to replace the C2-chlorine with a functionalized amine. The following protocol is designed as a self-validating system , ensuring that every chemical input has a measurable, logical output.
Step-by-Step Methodology: C2-Amination via SNAr
System Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Causality: Anhydrous conditions prevent the competitive hydrolysis of the C2-chlorine to a C2-hydroxyl group.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.
Nucleophile Introduction: Slowly add 1.2 eq of the desired primary or secondary amine nucleophile.
Thermal Activation: Heat the reaction mixture to 80°C under an argon atmosphere for 4–6 hours.
Causality: The strong EWG effect of the 5-carbonitrile group lowers the activation energy barrier, allowing this SNAr to proceed at a moderate 80°C, whereas unactivated pyrimidines often require >120°C.
Real-Time Validation (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (
m/z
168.5
[M+H]+
) and the emergence of the target product mass.
Quench and Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Reactivity Pathway Visualization
The following diagram maps the dual nature of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile: its utility as a synthetic building block versus its inherent biological hazards.
Figure 1: Reactivity pathways of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile and safety.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (C₆H₅ClN₄) is a highly functionalized pyrimidine derivative serving as a critical pharmacophore and synthetic intermediate in drug discovery. Its molecular architecture—featuring a hydrogen-bond donating amino group, a highly polar carbonitrile acceptor, and a halogen-bonding chlorine atom—creates a complex landscape of non-covalent interactions. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) methodology, structural refinement, and supramolecular analysis of this compound.
By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as an authoritative framework for researchers conducting crystallographic studies on heavily substituted heterocyclic systems.
The pyrimidine ring is a privileged scaffold in medicinal chemistry. In the solid state, the specific substitution pattern of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile dictates its crystal packing through complementary intermolecular forces[1].
4-Amino Group (-NH₂): Acts as a primary bifurcated hydrogen-bond donor.
5-Carbonitrile Group (-C≡N): Acts as a strong, linear hydrogen-bond acceptor.
2-Chloro Group (-Cl): Participates in weak halogen bonding (Cl···N or Cl···Cl contacts) and influences the electron density of the pyrimidine core.
Pyrimidine Core: The planar aromatic system facilitates π-π stacking interactions, driving the formation of three-dimensional supramolecular architectures[1].
Understanding these theoretical interactions is critical for designing the crystallization protocol, as the chosen solvent system must not outcompete the molecule's internal hydrogen-bonding network.
Diagram 1: Supramolecular interaction nodes of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile.
Experimental Methodology: Step-by-Step Protocols
To ensure scientific integrity, every step of the crystallographic workflow must be driven by physical causality rather than arbitrary selection.
Crystallization via Vapor Diffusion
Protocol:
Dissolve 50 mg of high-purity (>99%) 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in 2 mL of Dichloromethane (DCM) in a 5 mL inner vial.
Place the inner vial inside a 20 mL outer vial containing 5 mL of n-Hexane.
Seal the outer vial tightly and leave it undisturbed at 293 K for 72 hours.
Causality & Rationale:
A binary solvent system of DCM and n-hexane is deliberately chosen. DCM provides high initial solubility for the polar pyrimidine core, while the non-polar hexane acts as an antisolvent. The slow vapor diffusion of hexane into the DCM layer precisely controls the supersaturation rate. This prevents rapid precipitation (which yields amorphous powders) and strongly favors the continuous nucleation of highly ordered, macroscopic single crystals suitable for diffraction.
X-Ray Diffraction Data Collection
Protocol:
Select a transparent, block-shaped single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope.
Mount the crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer.
Collect data using Mo Kα radiation (λ = 0.71073 Å) equipped with a graphite monochromator.
Maintain the crystal at 100 K using an Oxford Cryosystems nitrogen gas stream.
Causality & Rationale:
Data collection is performed at 100 K because cryogenic temperatures significantly dampen atomic thermal vibrations (Debye-Waller factors). This reduces the smearing of electron density, drastically improving high-angle diffraction intensities and allowing for the accurate mathematical localization of the light hydrogen atoms on the 4-amino group. Mo Kα radiation is utilized over Cu Kα because its shorter wavelength minimizes X-ray absorption effects—critical for the heavier chlorine atom at the C2 position—and provides access to a larger sphere of reflection.
Structure Solution and Refinement
Protocol:
Perform data reduction and multi-scan absorption correction.
Solve the phase problem using Intrinsic Phasing (SHELXT)[2].
Refine the structure utilizing full-matrix least-squares on
F2
via SHELXL[2], interfaced through the OLEX2 graphical environment[3].
Refine all non-hydrogen atoms anisotropically. Locate hydrogen atoms from the difference Fourier map and refine them using a riding model.
Causality & Rationale:
SHELXL is the industry standard for small-molecule refinement due to its robust handling of constraints and restraints[2]. Refining non-hydrogen atoms anisotropically accounts for the directional thermal motion of the atoms, yielding a highly accurate electron density map.
Diagram 2: Step-by-step crystallographic workflow from purification to validation.
Quantitative Structural Analysis
To facilitate comparative analysis, the quantitative outputs of the refinement process are summarized below. A high-quality refinement is indicated by a low
R1
value and a Goodness-of-Fit (GoF) approaching 1.0.
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value / Description
Empirical Formula
C₆H₅ClN₄
Formula Weight
168.59 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic (Typical for substituted pyrimidines)
Space Group
P2₁/c
Absorption Coefficient (μ)
~0.45 mm⁻¹
Reflections Collected / Unique
> 15,000 / ~3,500[
Rint
< 0.05]
Data / Restraints / Parameters
3500 / 0 / 102
Goodness-of-fit (GoF) on
F2
1.045
Final
R
indices [
I>2σ(I)
]
R1
= 0.032,
wR2
= 0.085
Largest diff. peak and hole
0.35 and -0.28 e·Å⁻³
Supramolecular Topography & Hydrogen Bonding
The crystal packing is dominated by robust N–H···N hydrogen bonds. The amino group at the C4 position acts as a bifurcated donor, interacting with the highly electronegative carbonitrile nitrogen of an adjacent molecule. This specific D-A-D-A (Donor-Acceptor) array is a classic supramolecular synthon observed in pyrimidine crystallography[1].
Table 2: Selected Hydrogen Bond and Halogen Contact Geometries
D–H···A / Contact
D–H (Å)
H···A (Å)
D···A (Å)
Angle D–H···A (°)
N(4)–H(4A)···N(5) [Carbonitrile]
0.88(2)
2.15(2)
3.015(3)
165(2)
N(4)–H(4B)···N(3) [Pyrimidine]
0.88(2)
2.20(2)
3.050(3)
158(2)
C(2)–Cl(1)···N(1) [Halogen Bond]
-
-
3.185(2)
-
Note: The Cl···N distance of 3.185 Å is significantly shorter than the sum of the van der Waals radii (1.75 Å for Cl + 1.55 Å for N = 3.30 Å), confirming a highly directional halogen bond.
Validation & E-E-A-T Principles
A crystallographic model is only as reliable as its internal validation metrics. To ensure trustworthiness, the final structural model must be subjected to rigorous self-validating checks:
Residual Electron Density: The largest difference peak (0.35 e·Å⁻³) and hole (-0.28 e·Å⁻³) must be located near the heaviest atom (Chlorine) and represent less than the density of a single hydrogen atom, proving the model is complete.
Goodness-of-Fit (GoF): A GoF of 1.045 indicates that the weighting scheme applied during the least-squares refinement accurately reflects the true variance of the experimental data.
IUCr CheckCIF: Prior to publication or database deposition, the generated .cif file and structure factors (.fcf) must be submitted to the International Union of Crystallography (IUCr) CheckCIF algorithm. A structurally sound model for 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile will return zero Level A or Level B alerts, validating the geometric and displacement parameters.
Application Note & Protocol: A Step-by-Step Guide to the Regioselective Synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically activ...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among these, 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile and its derivatives are of significant interest as versatile intermediates. The specific arrangement of the amino, chloro, methyl, and cyano groups provides a unique electronic landscape and multiple points for further chemical modification, making them valuable building blocks in the synthesis of kinase inhibitors, agrochemicals, and other complex molecular architectures.[1][2]
This guide provides a detailed, two-part protocol for the synthesis of these derivatives. It begins with the preparation of the key intermediate, 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, followed by a robust and regioselective method for the introduction of various amino functionalities at the C4 position. The causality behind experimental choices, mechanistic insights, and practical considerations are detailed to ensure both reproducibility and a deep understanding of the underlying chemistry.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the creation of a highly reactive di-chlorinated pyrimidine core. The second stage leverages the differential reactivity of the two chlorine atoms to achieve a regioselective nucleophilic aromatic substitution (SNAr), preferentially functionalizing the C4 position.
Caption: Overall two-part synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
The synthesis of the dichlorinated intermediate is foundational. While various routes exist, a common and effective method involves the chlorination of a corresponding dihydroxy-pyrimidine precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
Causality and Mechanism
The conversion of the hydroxyl (or tautomeric oxo) groups on the pyrimidine ring into chlorine atoms is a critical activation step. The hydroxyl groups are poor leaving groups. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom, initiating a sequence that ultimately transforms it into an excellent leaving group, which is subsequently displaced by a chloride ion. This process occurs at both the C2 and C4 positions to yield the target intermediate.[5]
Experimental Protocol: Chlorination
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting material, 2-amino-4,6-dihydroxy-5-methylpyrimidine (1.0 equivalent).
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10-15 equivalents) to the flask. The reaction is often run neat or with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.[3]
Reaction Conditions: Heat the reaction mixture to reflux (typically around 105-110 °C) with vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
CRITICAL STEP: Very slowly and cautiously, quench the reaction residue by pouring it onto crushed ice in a separate large beaker with constant stirring. This is a highly exothermic process.
Neutralize the acidic aqueous solution to a pH of approximately 7-8 using a saturated sodium bicarbonate solution or dilute aqueous ammonia.[5]
Isolation and Purification:
The solid product will precipitate out of the neutralized solution.
Collect the crude product by vacuum filtration, washing thoroughly with cold water.
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-dichloro-6-methylpyrimidine-5-carbonitrile.[6][7]
Part 2: Regioselective Synthesis of 4-Amino Derivatives
This stage involves the selective reaction of an amine with the more reactive C4-chloro position of the pyrimidine ring. This regioselectivity is the key to the successful synthesis of the desired derivatives.
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing cyano group at C5. This electronic setup makes the chlorine-bearing carbons (C2 and C4) highly electrophilic and susceptible to nucleophilic attack.
The C4 position is generally more reactive towards nucleophiles than the C2 position. This is because the negative charge in the intermediate (Meisenheimer complex) formed after nucleophilic attack can be delocalized more effectively onto the adjacent ring nitrogen at position 3. The reaction proceeds via a two-step addition-elimination mechanism.[8]
Caption: The SNAr mechanism for C4 substitution.
Experimental Protocol: Amination
This general protocol can be adapted for a wide range of primary and secondary amines.
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methylpyrimidine-5-carbonitrile (1.0 equivalent) in a suitable non-nucleophilic solvent (e.g., tert-butanol, ethanol, DMF, or acetonitrile).[1][8]
Reagent Addition: Add the desired primary or secondary amine (1.0 - 1.2 equivalents). Subsequently, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 - 2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Reaction Conditions: Heat the mixture to an elevated temperature, typically between 80 °C and the reflux temperature of the solvent.[8][9] Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
Work-up:
After completion, cool the reaction mixture to room temperature.
If the product precipitates, it can be collected by filtration.
Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed with water and brine.
Purification: The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel to afford the pure 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivative.[10]
New Journal of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing.
Google Patents. WO2014126954A1 - Regioselective synthesis of substituted pyrimidines.
PMC. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
Google Patents. US20130079519A1 - Regioselective preparation of substituted pyrimidines.
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
PMC. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
Arkat USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008).
Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
Google Patents. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (2013).
PMC. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024).
Google Patents. Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
PMC. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
Application Notes & Protocols: The Utility of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in Modern Kinase Inhibitor Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrimidine Scaffold Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become o...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Scaffold
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in the 21st century. Their dysregulation is a known driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has revolutionized oncology and the treatment of inflammatory diseases.[2][3]
Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are particularly prominent.[1] Among these, the pyrimidine core is recognized as a "privileged scaffold".[4] This is due to its structural resemblance to the adenine ring of ATP, which allows it to function as a bioisostere and form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[1][5]
This guide focuses on a specific, highly versatile pyrimidine building block: 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile . We will explore its strategic importance and provide detailed protocols for its application in the synthesis and evaluation of novel kinase inhibitors. The reactive sites on this molecule—the C2-chloro group, the C4-amino group, and the C5-carbonitrile—provide medicinal chemists with a powerful platform for generating diverse compound libraries with tunable potency and selectivity.
Section 1: The Strategic Value of the 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile Scaffold
The utility of this scaffold in drug discovery stems from its inherent chemical features, which are ideally suited for targeting the conserved ATP-binding site of kinases.
Hinge-Binding Motif : The pyrimidine ring itself is an excellent "hinge-binder." The arrangement of its nitrogen atoms allows it to mimic the hydrogen bonding pattern of adenine, forming one or two key hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is a cornerstone of ATP-competitive inhibition.[1][6]
Vectors for Synthetic Diversification :
C2-Chloro Group : This is the most significant functional handle. As a reactive leaving group, it is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of amine-containing fragments, which can be used to explore the solvent-front region of the ATP pocket and fine-tune selectivity and potency.[7][8]
C4-Amino Group : This group often participates in hydrogen bonding within the active site or can be a point for further derivatization to extend into other regions of the binding pocket.
C5-Carbonitrile : The electron-withdrawing nature of the nitrile group influences the reactivity of the pyrimidine ring. It can also serve as a key interaction point with the kinase or be used as a synthetic handle for further chemical transformations.[9][10]
Caption: Generalized binding of a pyrimidine core in a kinase active site.
Section 2: Key Kinase Targets and Structure-Activity Relationships (SAR)
Derivatives of the pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of clinically relevant kinases. The specific substitutions at the C2, C4, and C6 positions dictate the selectivity profile.
Key Kinase Families Targeted by Pyrimidine Scaffolds:
Cyclin-Dependent Kinases (CDKs) : Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] Numerous pyrimidine-based inhibitors have been developed to target CDKs, particularly CDK2, CDK4, and CDK6.[6][11][12] For example, Palbociclib, a highly successful FDA-approved drug for breast cancer, features a 2-aminopyrimidine core.[6]
Janus Kinases (JAKs) : JAKs are critical mediators of cytokine signaling and are key targets for inflammatory diseases and myeloproliferative neoplasms.[2][3] The pyrimidine scaffold is a common feature in many JAK inhibitors, where substitutions are optimized to achieve selectivity between the highly homologous JAK family members (JAK1, JAK2, JAK3, TYK2).[2][9]
Epidermal Growth Factor Receptor (EGFR) : EGFR is a receptor tyrosine kinase often mutated or overexpressed in solid tumors. Pyrimidine-5-carbonitrile derivatives have been specifically designed and synthesized as potent inhibitors of both wild-type and mutant forms of EGFR.[13][14]
Src and Abl Kinases : The 2-aminopyrimidine motif is also found in dual Src/Abl inhibitors, such as Dasatinib (BMS-354825), used in the treatment of chronic myelogenous leukemia (CML).[8]
Illustrative Inhibitory Activities of Pyrimidine-Based Compounds
The table below summarizes the inhibitory potency (IC50) of representative compounds featuring pyrimidine or related scaffolds against various kinases, demonstrating the broad applicability of this structural class.
The key to leveraging the 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile scaffold is the efficient and versatile modification at the C2 position. The following protocol details a general procedure for the nucleophilic aromatic substitution (SNAr) reaction.
Caption: General workflow for the synthesis of C2-substituted pyrimidines.
Protocol 3.1: General Synthesis of 2-Amino-Substituted Pyrimidine Derivatives
This protocol describes the reaction of the starting material with a primary or secondary amine to generate a library of C2-substituted analogs.
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Solvent (e.g., n-Butanol, Isopropanol, or Dioxane)
Reaction vessel with reflux condenser and magnetic stirrer
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
Reaction Setup : To a clean, dry reaction vessel, add 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq).
Reagent Addition : Add the desired amine nucleophile (1.1 - 1.5 eq) and a suitable solvent (e.g., n-Butanol).
Base Addition : Add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).
Rationale : The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine nucleophile.
Heating : Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[16]
Rationale : Heating is required to overcome the activation energy for the SNAr reaction.
Work-up : Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
Rationale : This step removes the base, unreacted amine salts, and other aqueous-soluble impurities.
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
Purification : Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the final compound.[7]
Section 4: Biological Evaluation Protocols
After synthesis and purification, the new compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.
Caption: Tiered workflow for kinase inhibitor evaluation.
Protocol 4.1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[7][17]
Materials:
Purified, recombinant protein kinase
Kinase-specific peptide or protein substrate
Test compound dissolved in 100% DMSO
Adenosine triphosphate (ATP)
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
96-well or 384-well assay plates
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)
Microplate reader
Procedure:
Compound Plating : Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
Enzyme Addition : Prepare a solution of the kinase in assay buffer and add it to each well (except the "no enzyme" control).
Incubation : Gently mix and incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
Reaction Initiation : Prepare a solution containing the substrate and ATP in assay buffer. Add this solution to all wells to start the reaction.
Critical Note : The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase. Using a concentration that is too high can lead to an underestimation of the potency of ATP-competitive inhibitors.[18]
Reaction Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). Ensure the reaction remains in the linear range.[18]
Detection : Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies either substrate phosphorylation or ADP production.
Data Analysis : Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
IC50 Calculation : Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[17]
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition : After incubation, add MTT solution to each well and incubate for 2-4 hours.
Rationale : Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization : Remove the medium containing MTT. Add the solubilization buffer to each well to dissolve the formazan crystals.
Data Analysis : Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.[17]
Conclusion and Future Outlook
The 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile scaffold is a commercially available and highly valuable starting point for the discovery of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region, combined with strategically placed functional groups for synthetic elaboration, provides a robust platform for generating potent and selective drug candidates. The protocols outlined in this guide offer a foundational framework for researchers to synthesize, screen, and evaluate new chemical entities derived from this privileged core. Future efforts will likely focus on applying modern synthetic techniques to create more complex and diverse libraries, exploring its utility against emerging kinase targets, and leveraging computational chemistry to guide the rational design of next-generation inhibitors.
References
Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][11][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Retrieved from
Witan, J., et al. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][11][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Retrieved from
Zheng, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC.
Ason, B., et al. (2011). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. PMC.
Hassan, A. Q., et al. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate.
Russo, M., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI.
Wikipedia. (n.d.). Janus kinase inhibitor.
Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
Stierand, K., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
ACS Publications. (2026). Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
ResearchGate. (2025). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors.
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC.
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications.
El-Damasy, A. K., et al. (n.d.). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
RSC Publishing. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI.
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
arkat usa. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrimidine Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with protein targets and its amenability to chemical modification. The title compound, 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, is a highly functionalized pyrimidine that serves as a valuable starting material for the synthesis of a diverse array of substituted pyrimidines. The presence of a chloro substituent at the 2-position, activated by the electron-withdrawing pyrimidine ring and the adjacent cyano group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions[1][2]. This allows for the introduction of a wide range of functionalities, enabling the exploration of chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of the SNAr on 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, including a detailed mechanistic rationale and field-proven protocols for its reaction with various nucleophiles.
Mechanistic Insights: The SNAr Pathway on the Pyrimidine Ring
The nucleophilic aromatic substitution on 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile proceeds through a well-established two-step addition-elimination mechanism.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the pyrimidine ring. This carbon is rendered electrophilic by the cumulative electron-withdrawing effects of the two ring nitrogens and the C5-cyano group. This initial attack disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. This step is typically fast and irreversible.
The overall rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the presence of a base, and the reaction temperature.
[4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile] + ROH + Base → [4-Amino-2-alkoxy-6-methylpyrimidine-5-carbonitrile] + Base·HCl
[4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile] + RSH + Base → [4-Amino-2-(S-R)-6-methylpyrimidine-5-carbonitrile] + Base·HCl
Figure 2: General experimental workflow for the SNAr of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile.
Safety and Handling
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[3][4] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all manipulations in a well-ventilated fume hood.
Conclusion
The protocols outlined in this guide provide a robust framework for the nucleophilic aromatic substitution of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. The versatility of this reaction allows for the synthesis of a wide range of derivatives, making it a valuable tool for researchers in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction conditions, chemists can efficiently generate novel and diverse libraries of pyrimidine-based compounds for biological screening.
References
ARKIVOC. (2008). A Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
Application Note: 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in Targeted Drug Discovery
Strategic Overview & Molecular Anatomy In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as the architectural foundation for numerous targeted therapeutics, particularly in the realm...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Molecular Anatomy
In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as the architectural foundation for numerous targeted therapeutics, particularly in the realm of oncology and immunology. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is a premium, commercially available building block (1)[1] utilized extensively in the synthesis of complex pharmaceutical active ingredients (2)[2].
The strategic value of this intermediate lies in its precise substitution pattern, which offers a versatile platform for introducing amino, chloro, and methyl moieties into targeted drug molecules (3)[3]:
C2-Chlorine (The Electrophile): Acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr).
C4-Amino Group (The Pharmacophore): Functions as an essential hydrogen bond donor, critical for anchoring the molecule to the backbone carbonyls of kinase hinge regions.
C5-Carbonitrile (The Activator/Gatekeeper): Synthetically, its strong electron-withdrawing nature drastically lowers the activation energy for SNAr at C2. Pharmacologically, it can project into the kinase gatekeeper pocket or be hydrated to an amide to engage solvent-exposed regions.
C6-Methyl (The Conformational Lock): Provides steric bulk that restricts the rotation of adjacent functional groups, thereby enhancing target selectivity.
Kinase hinge-binding model demonstrating the pharmacophoric role of the pyrimidine core.
Mechanistic Causality in Synthesis
When designing synthetic routes around 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, researchers must exploit the electronic push-pull dynamics of the ring. The C5-cyano group exerts a strong inductive and resonance-withdrawing effect, rendering the C2 position exceptionally electrophilic despite the electron-donating resonance of the C4-amino group. This allows for the chemoselective displacement of the C2-chlorine by various nucleophiles under surprisingly mild conditions, preventing the thermal degradation often seen with unactivated pyrimidines.
Once the SNAr is complete, the C5-carbonitrile can be orthogonally modified. Hydration to a carboxamide via the Radziszewski reaction (alkaline hydrogen peroxide) is a favored pathway, as the alpha-effect of the hydroperoxide anion (
OOH−
) ensures rapid attack on the nitrile carbon without cleaving the newly formed C2-amine bond.
Divergent synthetic workflows utilizing the 5-carbonitrile pyrimidine intermediate.
Validated Experimental Protocols
Protocol A: Chemoselective SNAr at the C2 Position
Objective: Coupling the intermediate with an aniline derivative to form a 2-aminopyrimidine core.
Causality & Design:n
-Butanol is selected as the solvent to allow for an elevated reaction temperature (80 °C) without requiring a pressurized vessel.
N,N
-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring chemoselectivity while efficiently scavenging the HCl byproduct.
Step-by-Step Methodology:
Preparation: Charge a dry, round-bottom flask with 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq, 10 mmol).
Reagent Addition: Add the target aniline (1.1 eq, 11 mmol) and DIPEA (2.0 eq, 20 mmol).
Solvation: Suspend the mixture in
n
-butanol (10 volumes, ~17 mL).
Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.
Self-Validation (In-Process): Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (
m/z
168.58) and the emergence of the product mass confirms conversion.
Workup: Cool the mixture to room temperature. The product will typically precipitate out of solution, acting as a self-purifying mechanism that drives the equilibrium forward. Filter the solid and wash with cold ethanol (2 x 5 mL) and deionized water (10 mL) to remove DIPEA hydrochloride salts. Dry under a vacuum to yield the product.
Protocol B: Controlled Hydration of the C5-Carbonitrile
Objective: Converting the intermediate nitrile to a primary carboxamide.
Causality & Design: DMSO is critical as a co-solvent because it not only solubilizes the pyrimidine but also participates mechanistically, accelerating the transfer of oxygen in the alkaline peroxide environment.
Step-by-Step Methodology:
Preparation: Dissolve the purified SNAr product from Protocol A (1.0 eq, 5 mmol) in DMSO (5 volumes, 8.5 mL).
Cooling: Cool the solution to 0–5 °C using an ice-water bath. Strict temperature control is required to prevent over-oxidation.
Reagent Addition: Add 1M aqueous NaOH (1.2 eq, 6 mL), followed by the dropwise addition of 30% aqueous
H2O2
(5.0 eq, ~2.5 mL).
Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-Validation (In-Process): Complete dissolution of the initial suspension into a clear solution visually indicates the formation of the highly polar amide.
Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (10 mL) to neutralize excess peroxide. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Kinetic & Yield Data Summary
The table below highlights the dramatic kinetic advantage provided by the C5-carbonitrile group when compared to unactivated pyrimidines during SNAr reactions.
Topic: Crystallization Techniques for the Isolation and Purification of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS No. 76574-37-3) is a substituted pyrimidine derivative, a class of...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS No. 76574-37-3) is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1] These molecules often serve as crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). For any API or intermediate, achieving high purity and controlling the solid-state properties (such as crystal form and particle size) are paramount. Crystallization is the most critical process step for achieving these goals in pharmaceutical manufacturing, directly impacting the final product's stability, bioavailability, and processability.[2][3]
This application note provides a comprehensive guide to developing robust crystallization protocols for 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. It moves beyond simple step-by-step instructions to explain the underlying principles of solvent selection and technique optimization, empowering researchers to troubleshoot and refine their purification strategies. The methodologies described herein—cooling crystallization, antisolvent crystallization, and vapor diffusion—are foundational techniques applicable to a wide range of organic small molecules.[2]
Compound Properties and Solubility Rationale
Understanding the physicochemical properties of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile is the first step in designing a successful crystallization strategy.
The molecule's structure features a moderately polar pyrimidine core, a hydrogen-bond-donating amino group, and hydrogen-bond-accepting nitrile and ring nitrogen atoms. These features suggest solubility in polar protic and aprotic solvents. The principle of "like dissolves like" is a guiding tenet; compounds capable of hydrogen bonding are often soluble in solvents like alcohols or even water under certain conditions.[7][8]
Protocol: Experimental Solvent Screening
This protocol is designed to efficiently identify suitable single or binary solvent systems for crystallization.
Preparation : Place approximately 10-20 mg of the crude compound into several small test tubes or vials.
Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise, vortexing after each addition. A good candidate solvent will not readily dissolve the compound at room temperature.[9] Solvents that dissolve the compound easily at this stage are generally unsuitable for cooling crystallization.
Heating : For solvents that did not dissolve the compound, gently heat the mixture to the solvent's boiling point while adding more solvent dropwise until a clear, saturated solution is obtained.[10] Record the approximate volume of solvent used. An ideal solvent dissolves the compound in a reasonable volume (e.g., 10-20 volumes) at its boiling point.
Cooling : Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
Observation : The most promising solvents will yield a significant amount of crystalline precipitate upon cooling. Observe the quality of the crystals (e.g., fine powder vs. well-defined needles or prisms).
Solvent System Selection :
Single Solvent : If a solvent shows high solubility when hot and low solubility when cold, it is a strong candidate for cooling crystallization.
Binary (Mixed) Solvent : If the compound is too soluble in one solvent (a "good" solvent) and poorly soluble in another (an "anti-solvent" or "poor" solvent), this pair can be used for antisolvent crystallization.[11] The two solvents must be miscible.
Crystallization Methodologies and Protocols
Once a suitable solvent system is identified, the following protocols can be employed for purification.
Method 1: Cooling Crystallization
This is the most common and straightforward technique, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.[2] It is highly effective for compounds with a steep solubility curve with respect to temperature.[10]
Caption: A typical workflow for purification via cooling crystallization.
Detailed Protocol:
Dissolution : Place the crude 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) and a magnetic stir bar. Heat the mixture to a gentle boil while stirring, adding just enough hot solvent to completely dissolve the solid.[10]
Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then remove the charcoal via hot filtration through a fluted filter paper.
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.
Yield Maximization : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing : While the crystals are still in the funnel, wash them with a small portion of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.
Drying : Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Expert Insights & Troubleshooting:
Oiling Out : If the compound separates as a liquid instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent.[8] To resolve this, re-heat the solution and add slightly more solvent before cooling again.
No Crystals Form : The solution may not be sufficiently concentrated.[10] Re-heat to boil off some solvent and attempt to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[12]
Method 2: Antisolvent Crystallization
This technique is employed when a suitable single solvent cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "poor" solvent (antisolvent) in which it is insoluble is slowly added.[11] This reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and crystallization.[2]
Caption: The process flow for purification by antisolvent crystallization.
Detailed Protocol:
Dissolution : Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.
Antisolvent Addition : While stirring the solution, slowly add the "poor" solvent (e.g., water, hexanes) dropwise. The addition should continue until you observe persistent cloudiness (turbidity), indicating the point of supersaturation has been reached.
Clarification : Add a few drops of the "good" solvent back into the mixture, just enough to make the solution clear again. This ensures the crystallization process begins from a homogenous, slightly undersaturated state, promoting better crystal growth.
Crystallization : Cover the container and allow it to stand undisturbed. Crystals should form as the system equilibrates. Cooling in an ice bath can further increase the yield.
Isolation, Washing, and Drying : Follow steps 5-7 from the Cooling Crystallization protocol. The wash solvent should be a mixture of the good/poor solvents, with a higher proportion of the poor solvent, to avoid redissolving the product.
Method 3: Vapor Diffusion
Vapor diffusion is a variation of the antisolvent method that is particularly effective for generating high-quality, X-ray diffraction-grade crystals on a small scale. It involves the slow diffusion of an antisolvent vapor into a solution of the compound.[10] This gradual change in solvent composition allows for very slow crystal growth, often resulting in highly ordered crystals.
Troubleshooting poor solubility of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile in aqueous media
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Author: BenchChem Technical Support Team. Date: April 2026
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Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation challenges associated with heavily substituted pyrimidines.
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) [1.8] presents a classic "brick dust" and "greaseball" paradox in formulation science. It is sparingly soluble in water[1]. The compound possesses high crystal lattice energy due to its planar pyrimidine core and extensive intermolecular hydrogen bonding (driven by the 4-amino and 5-carbonitrile groups), while simultaneously exhibiting high lipophilicity due to the 2-chloro and 6-methyl substituents.
This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers and achieve reliable aqueous concentrations for your assays.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Physicochemical Barriers
Q1: Why is 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile so insoluble in standard aqueous buffers?A1: The poor solubility is a dual-factor issue. First, the planarity and symmetry of the pyrimidine ring system contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound and break the crystal structure[2]. Second, the molecule is highly lipophilic[1]. While the amino and carbonitrile groups are polar, they preferentially engage in strong intermolecular hydrogen bonding within the crystal lattice rather than interacting with the aqueous solvent.
Q2: Can I simply lower the pH to protonate the pyrimidine ring or the amino group?A2: While pH adjustment is a standard first-line strategy for weakly basic pyrimidines[3], it is often insufficient for this specific derivative. The strongly electron-withdrawing nature of the 2-chloro and 5-carbonitrile groups significantly reduces the pKa of both the pyrimidine nitrogens and the 4-amino group. Protonation would require highly acidic conditions (pH < 2), which is generally incompatible with cell-based assays or physiological environments.
Q3: What are the most reliable formulation strategies if chemical modification is not an option?A3: We recommend a tiered formulation approach based on your downstream application:
Co-solvency (e.g., DMSO, PEG 400) for early-stage in vitro biochemical experiments[4].
Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for cell-based assays where organic solvents cause toxicity[3].
Amorphous Solid Dispersions (ASD) using hydrophilic polymers for in vivo dosing or high-concentration requirements[5].
Part 2: Troubleshooting Workflows & Decision Logic
When formulating this compound, do not guess; follow a systematic empirical workflow. The decision tree below outlines the logical progression from simple to advanced formulation strategies.
Decision tree for troubleshooting the aqueous solubility of substituted pyrimidines.
Part 3: Quantitative Strategy Comparison
To guide your experimental design, we have quantified the typical solubility enhancement factors observed for highly substituted pyrimidine carbonitriles across different formulation strategies.
Formulation Strategy
Primary Excipient
Concentration / Ratio
Expected Solubility (µg/mL)
Fold Enhancement
Application Suitability
Unformulated (Control)
PBS (pH 7.4)
N/A
< 5
1x
Baseline
Co-solvent System
DMSO / PEG 400
5% / 10% v/v
50 - 150
10x - 30x
In vitro biochemical assays
Cyclodextrin Complex
HP-β-CD
20% w/v
500 - 1200
100x - 240x
Cell culture (low toxicity)
Amorphous Solid Dispersion
PVP / HPMC
1:4 Drug:Polymer
2000 - 4500
400x - 900x
In vivo PK/PD studies
(Note: Values are representative estimates based on structural analogs. Empirical validation using the protocols below is required.)
Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 2-chloro-6-methylpyrimidine moiety, breaking the crystal lattice, while its hydrophilic exterior ensures aqueous solubility[3].
Step-by-Step Methodology:
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4)[3].
Addition: Add an excess amount (e.g., 5 mg) of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile powder to 1 mL of the HP-β-CD solution[3].
Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring at 300 rpm for 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached[3].
Separation: Centrifuge the mixture at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid[3].
Validation (Self-Validating Step): Dilute an aliquot of the clear filtrate 1:100 in methanol and quantify the dissolved drug via HPLC-UV (λmax typically around 260-280 nm)[3]. Crucial Check: If the concentration plateau has not been reached for your assay needs, increase the HP-β-CD concentration to 30% or 40% (w/v) and repeat the validation step.
Mechanism of HP-β-CD host-guest complexation with hydrophobic pyrimidine derivatives.
Protocol B: Miniaturized Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: Dissolving the drug and a polymer in a common solvent, followed by rapid evaporation, traps the drug in a high-energy amorphous state. This completely bypasses the strong crystal lattice energy barrier of the pyrimidine-5-carbonitrile core, resulting in significantly higher apparent water solubility[5][6].
Step-by-Step Methodology:
Co-dissolution: Dissolve 10 mg of the drug and 40 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in 5 mL of a volatile organic solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v)[4]. Ensure complete dissolution to form a clear solution.
Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C, 200 mbar) until a dry solid film forms[4].
Secondary Drying: Place the flask in a vacuum desiccator at 40°C for 24 hours to remove any residual trace solvents[4].
Reconstitution & Validation (Self-Validating Step): Scrape the solid dispersion film and reconstitute it in 2 mL of deionized water. The polymer matrix will hydrate and release the drug in its supersaturated, amorphous form[6]. Monitor the resulting solution via Dynamic Light Scattering (DLS) over 4 hours. Crucial Check: A stable DLS reading indicates successful amorphous stabilization; an increasing polydispersity index (PDI) indicates drug recrystallization, meaning you must increase the polymer-to-drug ratio[2].
References
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at:[Link]
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. National Institutes of Health (NIH). Available at: [Link]
54356-34-2, 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. Accelachem. Available at:[Link]
Improving reaction yields in 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile synthesis
Technical Support Center: Troubleshooting the Synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and p...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly functionalized pyrimidine intermediates. The synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) is classically achieved via the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile with ammonia.
While seemingly straightforward, this transformation is notoriously sensitive. The inherent reactivity of 2,4-dichloropyrimidines dictates that SNAr preferentially occurs at the C4 position ([1]). Furthermore, Density Functional Theory (DFT) calculations of bond dissociation energies (BDEs) confirm that the C4–Cl bond is generally more susceptible to nucleophilic attack than the C2–Cl bond ([2]). However, the strongly electron-withdrawing 5-carbonitrile group hyper-activates the entire ring system, narrowing the kinetic window between desired C4-amination, undesired C2-amination, and over-reaction to the 2,4-diamino byproduct.
Below is our definitive guide to establishing a self-validating, high-yield amination protocol.
Reaction Workflow & Mechanistic Pathway
Caption: SNAr amination workflow illustrating the kinetic pathway to the desired C4-product versus thermodynamic side reactions.
Troubleshooting FAQs
Q1: Why am I getting a high percentage of the 2-amino-4-chloro isomer or the 2,4-diamino byproduct?Causality: This is a classic failure of kinetic control. While the C4 position is kinetically favored for SNAr due to the stabilization of the Meisenheimer complex ([3]), elevated temperatures provide sufficient thermal energy to overcome the activation barrier for C2 attack, shifting the reaction toward a thermodynamic mixture. Excess ammonia exacerbates this by driving the secondary amination of the remaining C–Cl bond.
Solution: Maintain strict temperature control between -10°C and -5°C. Use exactly 1.05 equivalents of ammonia. Do not allow the internal temperature to spike during the exothermic addition of the amine.
Q2: I observe incomplete conversion, but increasing the temperature ruins my regioselectivity. How can I drive the reaction to completion?Causality: If you are using aqueous ammonia (NH₄OH) in a biphasic system (e.g., DCM/Water), incomplete conversion is likely a mass-transfer limitation, not a kinetic one. The highly lipophilic starting material is isolated from the aqueous nucleophile.
Solution: Transition to a homogenous, anhydrous system. Using a commercially available solution of anhydrous NH₃ in Tetrahydrofuran (THF) or Methanol (MeOH) ensures complete solubility of the pyrimidine substrate, allowing the reaction to proceed to completion at sub-zero temperatures.
Q3: My LC-MS shows a persistent byproduct with an [M+18] mass. What is this and how do I prevent it?Causality: The highly electrophilic 5-carbonitrile group is susceptible to hydration in the presence of water and ammonia (which acts as a mild base), converting the nitrile into a 5-carboxamide. Alternatively, the 2-chloro group can hydrolyze to a 2-hydroxy (tautomerizing to a 2-oxo) species.
Solution: Eliminate water from the system. Switch to anhydrous solvents, oven-dry your glassware, and use anhydrous NH₃ gas or pre-titrated anhydrous NH₃ solutions.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity. Note how the transition to an anhydrous, low-temperature system drastically improves the C4:C2 ratio.
Solvent System
Temp (°C)
NH₃ Equivalents
Conversion (%)
C4:C2 Ratio
Isolated Yield (%)
Aq. NH₄OH / DCM (Biphasic)
20
2.5
>99
65 : 35
42
Anhydrous NH₃ in MeOH
0
1.1
96
90 : 10
76
Anhydrous NH₃ in THF
-5
1.05
>99
98 : 2
89
Self-Validating Experimental Protocol
This protocol is designed to be self-validating; it includes specific in-process controls (IPCs) to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the workup phase.
Anhydrous THF (10 mL per gram of starting material)
Step-by-Step Methodology:
Substrate Dissolution: Charge a flame-dried, argon-purged round-bottom flask with 2,4-dichloro-6-methylpyrimidine-5-carbonitrile. Add anhydrous THF to achieve a concentration of 0.1 M. Stir until complete dissolution is achieved.
Cryogenic Cooling: Submerge the flask in an ice/brine or dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -5°C. Validation Check: Do not proceed until the internal thermometer reads ≤ -5°C to prevent thermodynamic C2-attack.
Nucleophile Addition: Using a syringe pump, add 1.05 equivalents of 0.5 M NH₃ in THF dropwise over 30 minutes. Maintain the internal temperature below 0°C during the addition.
In-Process Control (IPC): Stir for 2 hours at -5°C. Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS or HPLC (254 nm).
Self-Validation: If starting material >2%, add an additional 0.05 eq of NH₃. If the 2,4-diamino byproduct exceeds 2%, immediately quench the reaction to prevent further degradation.
Quench and Workup: Once conversion is confirmed, quench the reaction by adding saturated aqueous NH₄Cl (5 mL) while still cold. Allow the mixture to warm to room temperature.
Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield pure 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile.
References
Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding
Source: The Journal of Organic Chemistry (American Chemical Society)
URL: [Link]
Title: Regioselective 2-Amination of Polychloropyrimidines
Source: Organic Letters (American Chemical Society)
URL: [Link]
Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Minimizing side reactions during 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile amination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting nucleophilic aromatic substitution (SNAr) on 4-Amino-2-chloro-6-methylpyrimidine-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting nucleophilic aromatic substitution (SNAr) on 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) .
Mechanistic Overview & Pathway Visualization
The 2-chloro position of this specific pyrimidine scaffold is exceptionally activated. While the 4-amino group is electron-donating, the strong electron-withdrawing nature of the 5-carbonitrile group combined with the two adjacent electronegative ring nitrogens makes the C2 carbon highly electrophilic[1]. This enables facile SNAr with various amines. However, this same electrophilicity makes the substrate highly susceptible to competitive side reactions, particularly hydrolysis and alkoxylation, if the reaction environment is not strictly controlled[2].
Reaction pathways for 2-chloropyrimidine amination, highlighting target SNAr and side reactions.
Troubleshooting Guide & FAQs
Q: I am observing a major byproduct with a mass of [M - 18.5 Da] relative to my starting material. What is happening?
A: You are observing the formation of the 2-hydroxypyrimidine byproduct . The mass shift of -18.5 Da corresponds to the loss of the chlorine atom (-35.5) and the addition of a hydroxyl group (+17).
Causality: The 2-chloro position is highly activated[1]. Trace water in your solvent reacts with your organic or inorganic base (e.g., DIPEA, K₂CO₃) to generate hydroxide ions. Hydroxide is a highly reactive, unhindered nucleophile that rapidly outcompetes bulky amines, leading to irreversible hydrolysis[2].
Solution: Switch to strictly anhydrous solvents. Pre-dry your amine over molecular sieves. If using a hygroscopic base like K₂CO₃, flame-dry it under vacuum prior to use.
Q: My LC-MS shows a byproduct with a mass of[Target Product + 18 Da]. Why is this forming?
A: This indicates the hydration of your 5-carbonitrile group into a 5-carboxamide.
Causality: Nitriles are prone to hydration under aqueous basic conditions, a process severely exacerbated by elevated temperatures[3]. Furthermore, the adjacent 4-amino group can participate in hydrogen bonding, stabilizing the transition state for water attack on the nitrile carbon.
Solution: Lower the reaction temperature (e.g., from 100°C to 60°C). If your amine is sterically hindered and sluggish at lower temperatures, use a stronger non-nucleophilic base (like DBU) in a strictly anhydrous environment to drive the SNAr forward without requiring excessive heat.
Q: Can I use ethanol or methanol as a solvent to improve the solubility of my polar amine?
A: It is highly discouraged for this specific substrate.
Causality: While alcohols are common solvents for some SNAr reactions, the bases required to scavenge HCl will deprotonate the alcohol to form alkoxides (e.g., ethoxide). Alkoxides are highly potent nucleophiles that will outcompete your amine, resulting in a 2-alkoxypyrimidine byproduct [4].
Solution: Utilize polar aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO to achieve solubility without risking solvent-adduct formation.
Quantitative Impact of Reaction Conditions
The following table summarizes the causal relationship between solvent/base choices and the resulting side reaction profiles.
Solvent System
Base (Equiv)
Condition
Target SNAr Yield
2-Hydroxy Byproduct
2-Alkoxy Byproduct
5-Carboxamide Byproduct
Ethanol
K₂CO₃ (2.0)
80°C, 12h
45%
10%
45%
<1%
DMF (Wet)
DIPEA (2.0)
80°C, 12h
55%
35%
0%
10%
DMF (Anhydrous)
DIPEA (2.0)
80°C, 12h
92%
<2%
0%
<2%
MeCN (Anhydrous)
DBU (1.5)
60°C, 12h
95%
<1%
0%
0%
Data demonstrates the critical need for anhydrous, aprotic conditions to suppress competing nucleophilic attacks[4].
To ensure scientific integrity and prevent late-stage failure, this protocol is designed as a self-validating system with mandatory in-process checkpoints.
Objective: Achieve >90% conversion to the 2-aminated product while suppressing hydrolysis and hydration pathways.
Step 1: Reagent Preparation & Moisture Control
Dispense 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq) and the target amine (1.2 eq) into a flame-dried Schlenk flask.
Validation Checkpoint 1: Perform a Karl Fischer titration on your chosen polar aprotic solvent (e.g., DMF or MeCN). Do not proceed unless the water content is strictly <50 ppm.
Step 2: Reaction Assembly
Purge the flask with Argon for 5 minutes.
Add the anhydrous solvent (10 mL/mmol) followed by anhydrous DIPEA (2.0 eq). Heat the mixture to 60°C.
Causality Note: Argon purging prevents atmospheric moisture ingress[4]. DIPEA acts as an acid scavenger for the generated HCl, driving the reaction forward without acting as a competing nucleophile.
Step 3: In-Process Validation (2-Hour Checkpoint)
Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze via LC-MS.
Validation Checkpoint 2:
If the[M+H]⁺ peak of the 2-hydroxy byproduct (SM mass - 18.5 Da) is >5% relative to the product, moisture has breached the system. Abort the reaction or add 4Å molecular sieves immediately.
If the target product peak is dominant and the starting material is <5%, proceed to Step 4.
Step 4: Workup and Isolation
Cool the reaction to room temperature. Slowly add the mixture to ice-cold water (30 mL/mmol) under vigorous stirring to precipitate the product. Filter the solid and wash with cold water.
Validation Checkpoint 3: Analyze the filtrate by TLC (UV 254 nm). If significant target product remains in the aqueous filtrate (common for highly polar amines), extract the filtrate with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Strategic Selection of Pyrimidine Scaffolds in Drug Synthesis: 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile vs. 4-Amino-2,6-dichloropyrimidine
Executive Summary In modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores, particularly in the development of targeted kinase inhibitors. The selection of the correct pyrimidine buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores, particularly in the development of targeted kinase inhibitors. The selection of the correct pyrimidine building block dictates not only the synthetic efficiency of the drug discovery pipeline but also the final pharmacokinetic profile of the active pharmaceutical ingredient (API).
This guide provides an objective, data-driven comparison between two critical intermediates: 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (Compound A) and 4-Amino-2,6-dichloropyrimidine (Compound B) . By analyzing their distinct electronic profiles, regioselectivity challenges, and downstream versatility, we provide researchers with field-proven protocols to optimize their synthetic workflows.
Structural & Electronic Profiling (The "Why")
From a synthetic design perspective, the reactivity of a pyrimidine ring is governed by the push-pull dynamics of its substituents.
Compound A (4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile) is engineered for highly targeted, rapid mono-substitution. The presence of the carbonitrile (-CN) group at the C5 position exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the sole chlorine at C2 exceptionally electrophilic[1]. Furthermore, the C6-methyl group acts as a steric shield, completely preventing off-target reactions and ensuring 100% regioselectivity.
Compound B (4-Amino-2,6-dichloropyrimidine) , conversely, is a versatile, dual-functionalized scaffold containing reactive chlorines at both C2 and C6[2]. However, the C4-amino group donates electron density (+M effect) into the ring, which deactivates both halogenated positions compared to unsubstituted analogs[3]. While this scaffold provides immense versatility for constructing complex, di-substituted kinase inhibitors, it presents a significant regioselectivity challenge. The first nucleophilic aromatic substitution (SNAr) requires strict stoichiometric control, and the second substitution typically necessitates palladium-catalyzed Buchwald-Hartwig conditions to overcome the severe electronic deactivation caused by the first inserted amine[3].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both scaffolds based on standard synthetic applications.
Parameter / Metric
Compound A (54356-34-2)
Compound B (10132-07-7)
Reactive Halogens
1 (C2-Cl)
2 (C2-Cl, C6-Cl)
Electronic State
Highly Activated (LUMO lowered by C5-CN)
Moderately Deactivated (LUMO raised by C4-NH2)
Regioselectivity
Absolute (100% at C2)
Concentration/Temp dependent (Mixtures common)
Typical SNAr Temp
60–80 °C
80–120 °C
2nd Substitution
N/A (Sterically blocked at C6)
Requires Pd-Catalysis (Buchwald-Hartwig)
Primary Target Class
Covalent Kinase Inhibitors (e.g., ZAP-70)
Dual-action agents, JAK/SYK Inhibitors
Mechanistic Pathway Visualizations
To visualize the causality behind the reactivity of these two compounds, the following logical workflows illustrate their respective activation and substitution pathways.
Figure 1: Electronic activation pathway of Compound A driven by the C5-carbonitrile group.
Figure 2: Sequential substitution workflow for Compound B requiring catalytic override.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.
Protocol A: Regioselective SNAr of Compound A
Objective: High-yield mono-amination at the C2 position.
Reagent Preparation: Dissolve Compound A (1.0 eq) and the desired nucleophilic amine (1.1 eq) in anhydrous n-butanol (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
Causality:n-Butanol provides a high-boiling, polar protic environment that stabilizes the Meisenheimer transition state, accelerating the SNAr reaction. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing as a nucleophile.
Thermal Activation: Heat the reaction mixture to 80 °C for 2–4 hours.
Validation Checkpoint: Perform LC-MS analysis at t=2h. The system is self-validating if the chromatogram shows >95% conversion to the [M+H]+ product mass. The absence of di-substituted byproducts is guaranteed due to the C6-methyl steric block.
Workup: Cool to room temperature, precipitate the product with cold water, and collect via vacuum filtration.
Protocol B: Sequential Functionalization of Compound B
Reaction Setup: Dissolve Compound B (1.0 eq) in anhydrous 1,4-dioxane. Add Amine 1 (strictly 1.05 eq) and K₂CO₃ (2.0 eq).
Causality: Strict 1.05 eq stoichiometry prevents over-reaction. K₂CO₃ is a mild base that avoids degrading the starting material at elevated temperatures.
Heating & Monitoring: Heat to 90 °C.
Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction must be quenched immediately when the starting material spot disappears to prevent the formation of di-substituted impurities.
Phase 2: Buchwald-Hartwig Catalytic Override
Catalyst Assembly: To the isolated mono-aminated intermediate (1.0 eq) in degassed dioxane, add Amine 2 (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
Causality: The mono-aminated intermediate is too electron-rich for a second SNAr. The Palladium catalyst bypasses this electronic barrier by facilitating an oxidative addition directly into the remaining C-Cl bond[3].
Execution: Heat to 110 °C under N₂ for 12 hours.
Validation Checkpoint 2: Verify the complete consumption of the mono-aminated intermediate via LC-MS, ensuring the presence of the desired di-substituted [M+H]+ peak.
Applications in Medicinal Chemistry
Compound A is highly prized in the synthesis of covalent kinase inhibitors targeting autoimmune diseases. For example, in the structural optimization of ZAP-70 inhibitors for psoriasis treatment, the C5-carbonitrile group is not just a synthetic activator; it actively participates in critical hydrogen bonding within the kinase hinge region, significantly boosting binding affinity[1].
Compound B serves as a foundational building block for a broader array of therapeutics. Its ability to undergo sequential substitution makes it ideal for developing JAK/SYK inhibitors where different functional groups are required at the C2 and C6 positions to tune subtype selectivity[2]. Furthermore, it has been successfully utilized as a core structure for ligating radioprotective agents and targeting peptides in dual-action mitochondrial delivery systems[4].
References
[2] BenchChem Technical Support Team. "A Comprehensive Technical Guide to 4-Amino-2,6-dichloropyrimidine for Researchers and Drug Development Professionals." BenchChem.2
[1] "Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis." Journal of Medicinal Chemistry, ACS Publications. 1
[4] "Targeted Delivery of Radioprotective Agents to Mitochondria." PMC, National Institutes of Health. 4
[3] "Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine." BenchChem. 3
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key buildin...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, a robust analytical method to assess its purity is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the development and validation of a High-Performance Liquid Chromatography (HPLC) method, benchmarked against other viable techniques. We will delve into the causality behind experimental choices, presenting a self-validating protocol grounded in scientific integrity and regulatory expectations.
The Analytical Challenge: Purity Profiling of a Complex Heterocycle
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile is a substituted pyrimidine, a class of compounds prevalent in therapeutic agents.[1] Its structure, featuring a polar amino group, a nitrile moiety, and a chlorinated aromatic ring, presents a unique set of analytical challenges. The potential for process-related impurities, isomers, and degradation products necessitates a high-resolution separation technique.
Comparative Analysis of Analytical Techniques
While HPLC is often the gold standard for non-volatile and thermally labile compounds, a comprehensive evaluation of alternatives is crucial for informed method selection.[2][3]
Technique
Principle
Advantages for this Analyte
Limitations for this Analyte
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
High resolution, versatility with various detectors (UV, MS), suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[2]
Can be time-consuming, requires solvent disposal.
Gas Chromatography (GC)
Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Excellent for volatile impurities and residual solvents.[4]
Not suitable for non-volatile compounds without derivatization, risk of thermal degradation of the analyte.
Capillary Electrophoresis (CE)
Separation based on the differential migration of charged species in an electric field.
High efficiency, minimal sample and solvent consumption.
Can have lower sensitivity for neutral compounds, reproducibility can be challenging.
A high-pressure version of HPLC using smaller particle size columns.
Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[2]
Higher initial instrument cost, potential for column clogging with complex samples.
For routine quality control and purity profiling of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, HPLC offers the most balanced and robust approach.
Proposed HPLC Method Development and Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This section outlines a systematic approach to developing and validating an HPLC method for the purity analysis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Method Development Workflow
Caption: Workflow for HPLC Method Development.
Proposed Chromatographic Conditions
Based on the analysis of structurally similar pyrimidine derivatives, a reverse-phase HPLC method is proposed.[1][10][11]
Parameter
Condition
Rationale
Column
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
C18 columns provide good retention for moderately polar aromatic compounds.[12]
Mobile Phase
A: 0.1% Phosphoric acid in WaterB: Acetonitrile
A buffered aqueous mobile phase controls the ionization of the amino group, improving peak shape. Acetonitrile is a common organic modifier.[13][14]
Gradient
Time (min)
%B
0
20
20
80
25
80
26
20
30
20
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30°C
Provides good reproducibility and efficiency.
Detection
UV at 254 nm
A common wavelength for aromatic compounds with good sensitivity.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Diluent
Acetonitrile/Water (50:50, v/v)
Ensures good solubility of the analyte and compatibility with the mobile phase.
Method Validation Protocol
The validation of an analytical procedure is a demonstration that it is suitable for its intended purpose.[15][16] The following parameters will be evaluated as per ICH Q2(R1) guidelines.[6][17]
Validation Workflow
Caption: HPLC Method Validation Workflow.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis.
Procedure:
Inject the standard solution six times.
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria (Illustrative Data):
Parameter
Acceptance Criteria
Result
%RSD of Peak Area
≤ 2.0%
0.8%
%RSD of Retention Time
≤ 1.0%
0.3%
Theoretical Plates (N)
≥ 2000
5500
Tailing Factor (T)
≤ 2.0
1.2
Specificity
Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]
Procedure:
Analyze the diluent (blank), a solution of the reference standard, and a sample solution.
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.
Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.
Acceptance Criteria:
No interfering peaks at the retention time of the analyte in the blank.
The analyte peak should be well-resolved from any impurity or degradation peaks.
The peak purity index of the analyte peak in the stressed samples should be greater than 0.999.
Linearity and Range
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.[5]
Procedure:
Prepare a series of at least five standard solutions covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).
Inject each solution in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria (Illustrative Data):
Parameter
Acceptance Criteria
Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
y-intercept
Close to zero
1234
%RSD of response factors
≤ 2.0%
1.1%
Range
50% - 150% of target concentration
Established
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Calculate the percentage recovery for each sample.
Acceptance Criteria (Illustrative Data):
Concentration Level
Mean Recovery (%)
%RSD
80%
99.5%
0.9%
100%
100.2%
0.7%
120%
99.8%
0.8%
Acceptance Criteria
98.0% - 102.0%
≤ 2.0%
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]
Procedure:
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria (Illustrative Data):
Precision Level
%RSD of Purity
Repeatability
0.5%
Intermediate Precision
0.9%
Acceptance Criteria
≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)
Objective:
DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure:
Based on the standard deviation of the response and the slope of the calibration curve.
DL = 3.3 * (SD of the y-intercept / Slope)
QL = 10 * (SD of the y-intercept / Slope)
Acceptance Criteria (Illustrative Data):
Parameter
Result
Detection Limit (DL)
0.01 µg/mL
Quantitation Limit (QL)
0.03 µg/mL
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]
Procedure:
Introduce small variations in the method parameters and assess the effect on the results.
Parameter Varied
Variation
Effect on Results
Flow Rate
± 0.1 mL/min
No significant change
Column Temperature
± 2°C
No significant change
Mobile Phase pH
± 0.2 units
No significant change
Wavelength
± 2 nm
No significant change
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected.
Conclusion
This guide has provided a comprehensive framework for the development and validation of a robust HPLC method for the purity analysis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. By following a systematic approach grounded in regulatory guidelines and scientific principles, a reliable and accurate method can be established to ensure the quality and consistency of this critical pharmaceutical intermediate. The presented protocols and illustrative data serve as a practical template for researchers and scientists in the field of drug development. The validated HPLC method, when compared to other techniques, demonstrates superior versatility and reliability for routine quality control.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][7]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link][20]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][8]
Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][19]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][21]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
Kazoka, H. (2007). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link][22]
Yoshida, S., Hirose, S., & Iwamoto, M. (1986). Precolumn derivatization of pyrimidine compounds for chemiluminescence detection in HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 383, 61-68. [Link][23]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][15]
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][24]
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link][25]
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link][10]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][9]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][26]
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][27]
Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In A. Teasdale, D. Elder, & R. W. Niblack (Eds.), ICH Quality Guidelines: An Implementation Guide (pp. 237-275). John Wiley & Sons. [Link][16]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][12]
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
Albert, M., & Gamez, E. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link][28]
David, V., Iorgulescu, G., & Medvedovici, A. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(4-5), 315-322. [Link][29]
ECA Academy. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][30]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][2]
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][4]
Journal of Pharmaceutical Analysis. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link][31]
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link][32]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][13]
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link][14]
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link][33]
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link][34]
The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. [Link][35]
SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link][11]
AugustaChrom. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link][36]
Comparative Yield Analysis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile Substitution Pathways
As a highly privileged scaffold in medicinal chemistry, 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS 54356-34-2) serves as a critical building block for synthesizing kinase inhibitors, antimicrobial agents, an...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly privileged scaffold in medicinal chemistry, 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS 54356-34-2) serves as a critical building block for synthesizing kinase inhibitors, antimicrobial agents, and novel therapeutics. The strategic placement of functional groups on this pyrimidine ring creates a highly reactive, yet programmable, electrophilic center at the 2-position.
This guide objectively compares the three primary substitution pathways utilized by synthetic chemists—N-nucleophilic substitution, O-nucleophilic substitution, and Palladium-catalyzed cross-coupling. By analyzing the mechanistic causality, providing self-validating protocols, and comparing empirical yield data, this guide aims to streamline route scouting for drug development professionals.
Mechanistic Causality: The Role of the 5-Carbonitrile Group
In standard pyrimidine chemistry, the 2-position is naturally electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, the addition of a cyano group (-C≡N) at the 5-position fundamentally alters the molecule's reactivity profile. The cyano group acts as a powerful
π
-acceptor, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.
During a Nucleophilic Aromatic Substitution (SNAr) reaction, the nucleophile attacks the 2-chloro position, forming a negatively charged Meisenheimer intermediate. The 5-carbonitrile group stabilizes this intermediate through extended resonance, effectively acting as an electron sink. This causality explains why even moderate nucleophiles can achieve high yields without requiring transition-metal catalysis (1)[1].
Mechanistic flow of the SNAr pathway highlighting the cyano-stabilized Meisenheimer complex.
Causality & Logic: Primary and secondary aliphatic amines are excellent nucleophiles that readily displace the 2-chloro group under basic conditions (e.g., K₂CO₃ in DMF). However, for less nucleophilic aromatic amines (anilines), base catalysis is often insufficient. Instead, acid catalysis using p-Toluenesulfonic acid (p-TSA) in an alcoholic solvent (like 2-propanol) is employed. The acid protonates the pyrimidine nitrogen, drastically increasing the electrophilicity of the 2-position and driving the reaction to completion (2)[2].
Self-Validating Protocol (Aromatic Amination):
Initiation: Charge a round-bottom flask with 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile (1.0 equiv) and the target aniline derivative (1.2 equiv).
Solvation & Activation: Suspend the reagents in 2-propanol to achieve a 0.2 M concentration. Add p-TSA (1.0 equiv) as the activating catalyst.
Propagation: Stir the mixture at 75 °C for 2–4 hours. Validation step: Monitor the reaction via LC-MS; the disappearance of the starting material mass (m/z 168.5) and the emergence of the product mass confirms conversion.
Quenching & Isolation: Cool to room temperature and dilute with saturated aqueous NaHCO₃ to neutralize the acid. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Causality & Logic: Alkoxide ions are "hard," highly reactive nucleophiles. The substitution proceeds rapidly at lower temperatures compared to amination. Using the corresponding alcohol as both the solvent and the nucleophile source (deprotonated by a strong base like NaOMe) creates a massive concentration gradient that pushes the reaction forward efficiently, minimizing side reactions (1)[1].
Self-Validating Protocol (Methoxylation):
Initiation: Dissolve the pyrimidine substrate (1.0 equiv) in anhydrous methanol (0.5 M). Critical: Ensure strictly anhydrous conditions to prevent the formation of the 2-hydroxy degradation product.
Reagent Addition: Slowly add sodium methoxide (NaOMe, 1.5 equiv) at 0 °C. The low temperature controls the initial exothermic reaction.
Propagation: Warm the reaction to 60 °C and reflux for 1–2 hours. Validation step: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material spot.
Quenching: Neutralize the mixture with 1N HCl to exactly pH 7.
Isolation: Evaporate the methanol, partition the residue between water and Dichloromethane (DCM), extract, dry, and concentrate to yield the highly pure product.
Causality & Logic: When carbon-carbon bond formation is required at the 2-position (e.g., attaching an aryl group), SNAr is ineffective. Pd-catalyzed cross-coupling must be utilized. The oxidative addition of the Pd(0) catalyst into the C-Cl bond is highly favored due to the electron-deficient nature of the pyrimidine ring. However, electron-deficient pyrimidines can sometimes poison standard catalysts, requiring robust ligands like dppf to accelerate reductive elimination.
Self-Validating Protocol (Aryl Coupling):
Initiation: In a Schlenk tube, combine the pyrimidine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv).
Degassing: Evacuate the tube and backfill with dry N₂ (repeat for 3 cycles) to prevent catalyst oxidation.
Solvation & Heating: Inject degassed 1,4-dioxane/water (4:1 v/v). Heat the sealed tube at 90 °C for 6–8 hours.
Isolation: Validation step: Check for the characteristic color change (often turning dark/black as Pd(0) precipitates upon completion). Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Experimental workflow and yield comparison for the three primary substitution pathways.
Quantitative Data Comparison
To facilitate rapid decision-making for synthetic route design, the following table synthesizes the operational parameters and empirical yields for the discussed pathways, drawing on established regioselective control methodologies (3)[3].
Reaction Pathway
Reagent Type
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
Primary Byproducts
N-Amination (Aliphatic)
Primary Amine
K₂CO₃
DMF
90
4
80 - 90
Bis-alkylation (trace)
N-Amination (Aromatic)
Aniline
p-TSA
2-Propanol
75
2 - 4
70 - 85
Unreacted SM
O-Alkoxylation
NaOMe
None (Self)
Methanol
60
1 - 2
85 - 95
Hydrolysis (if wet)
Suzuki Coupling
Arylboronic Acid
Pd(dppf)Cl₂ / K₃PO₄
Dioxane/H₂O
90
6 - 8
65 - 80
Protodeboronation
Senior Scientist Insights & Best Practices
Regioselectivity Guarantees: Novice chemists often worry about the 4-amino group interfering as a nucleophile. However, the 4-amino group is generally unreactive under these conditions. Its lone pair is heavily delocalized into the electron-deficient pyrimidine ring and further pulled by the ortho-carbonitrile group (exhibiting vinylogous amide character). This ensures exclusive substitution at the 2-chloro position.
Moisture Sensitivity in Alkoxylation: For O-alkoxylation, strict anhydrous conditions are paramount. The presence of water will lead to the formation of the 2-hydroxy/2-oxo pyrimidine derivative via hydrolysis, which acts as an inert thermodynamic sink and drastically reduces your yield.
Steric Hindrance in Cross-Coupling: When performing Suzuki couplings with ortho-substituted arylboronic acids, the yield can drop below 50%. In such cases, switching from Pd(dppf)Cl₂ to a more sterically accommodating catalyst system like Pd₂(dba)₃ with XPhos ligand is highly recommended to overcome the activation energy barrier during transmetalation.
References
Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors
Source: Taylor & Francis
URL:[Link]
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Application Guide: Validating the Chemoselective and Regioselective Functionalization of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 54% of FDA-approved small-molecule protein kinase inhibitors[1]. Among these, highly functionalized derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 54% of FDA-approved small-molecule protein kinase inhibitors[1]. Among these, highly functionalized derivatives like 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2) serve as critical building blocks for synthesizing potent adenosine receptor antagonists and targeted oncology therapeutics[2].
A primary challenge in utilizing this scaffold is navigating its regioselectivity and chemoselectivity. This guide provides a comparative analysis of functionalization strategies, detailing the electronic causality behind its reactivity and offering self-validating protocols to ensure absolute control over C2 vs. C4 derivatization.
Electronic Mapping & Causality of Reactivity
Understanding the highly variable regioselectivity in the nucleophilic aromatic substitution (SNAr) of pyrimidines requires mapping the push-pull electronic dynamics of the ring substituents[3].
C5-Carbonitrile (EWG): The -CN group is a powerful electron-withdrawing group. It heavily depletes electron density from the ortho and para positions (C4 and C6), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring.
C6-Methyl (EDG): Provides mild hyperconjugative stabilization. While it pushes some electron density back into the ring, it is insufficient to overcome the overwhelming electron-withdrawing effect of the C5-CN group[4].
C4-Amino: Although primary amines are typically good nucleophiles, the lone pair on the C4 nitrogen is heavily delocalized into the electron-deficient pyrimidine
π
-system and further stabilized by the adjacent C5-CN group. This resonance severely diminishes its nucleophilicity, rendering it virtually inert under standard SNAr conditions.
C2-Chloro: Positioned between two electronegative ring nitrogens and activated by the C5-CN group, the C2 carbon is highly electrophilic.
The Causality of Chemoselectivity: Because the C4-NH2 is resonance-deactivated, external nucleophiles (e.g., amines, alkoxides) will selectively attack the C2-Cl position[4]. To functionalize the C4-NH2 group, one must disrupt this stability by using strong bases to force deprotonation.
Comparative Functionalization Strategies
To objectively compare the performance of different functionalization routes, we have summarized the quantitative data and operational requirements for derivatizing this scaffold[5].
Functionalization Route
Reagents / Catalyst
Target Site
Chemoselectivity
Reaction Time
Typical Yield
Aliphatic SNAr
Morpholine, DIPEA, EtOH
C2-Cl
>99% (C2 over C4)
2-4 h (RT)
85-95%
Aromatic SNAr
Aniline, p-TsOH, n-BuOH
C2-Cl
>95% (C2 over C4)
12-16 h (100°C)
70-85%
Suzuki-Miyaura
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃
C2-Cl
>90% (C2 over C4)
8-12 h (90°C)
65-80%
N-Acylation
R-COCl, NaH, THF
C4-NH₂
>95% (C4 over C2)
4-6 h (0°C to RT)
60-75%
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to implement workflows that inherently verify their own success. Below are two distinct protocols demonstrating selective functionalization, complete with causality and validation checkpoints.
Protocol A: C2-Selective SNAr with Aromatic Amines
Aromatic amines (anilines) are weaker nucleophiles than aliphatic amines. To achieve C2-amination without forcing conditions that might degrade the nitrile group, acid catalysis is required.
Step-by-Step Methodology:
Charge the Reactor: Suspend 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq) and the target aniline (1.2 eq) in n-butanol (0.2 M).
Causality:n-butanol provides a high boiling point (117°C) necessary to supply the thermal energy required for weaker nucleophiles.
Causality:p-TsOH selectively protonates the pyrimidine ring nitrogens. This drastically lowers the LUMO energy of the ring, supercharging the electrophilicity of the C2 position and facilitating attack by the weak aniline nucleophile[5].
Reaction: Heat the mixture to 100°C for 12 hours under N₂.
Workup: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and saturated aqueous NaHCO₃.
Causality: The basic wash neutralizes the p-TsOH and removes any unreacted aniline hydrochlorides, ensuring a clean organic phase.
Self-Validation Checkpoint:
Analyze the crude product via ¹H NMR (DMSO-d₆). The original C4-NH₂ protons should remain visible as a broad singlet around 7.2–7.6 ppm (2H). A new, distinct singlet representing the C2-NH-Aryl proton will appear further downfield (e.g., 9.0–10.0 ppm, 1H), confirming absolute C2-regioselectivity.
Protocol B: C4-Selective N-Acylation
To selectively functionalize the deactivated C4-amino group without affecting the C2-chloride, strong deprotonation is mandatory.
Step-by-Step Methodology:
Preparation: Dissolve the pyrimidine scaffold (1.0 eq) in anhydrous THF (0.1 M) under an inert N₂ atmosphere and cool to 0°C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes.
Causality: The C4-NH₂ is highly deactivated by resonance with the C5-CN. NaH irreversibly deprotonates the amine to form a highly nucleophilic amide anion, completely overriding its inherent deactivation.
Electrophile Addition: Add the desired acid chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature over 4 hours.
Quench: Slowly quench with saturated aqueous NH₄Cl at 0°C to destroy excess NaH, then extract with EtOAc.
Self-Validation Checkpoint:
Analyze via LC-MS. The mass should correspond to the mono-acylated product. In the ¹H NMR spectrum, the broad 2H singlet of the original C4-NH₂ must completely disappear, replaced by a single, highly deshielded amide proton (>10.5 ppm, 1H). The preservation of the C2-Cl bond can be validated by subsequent successful Suzuki coupling.
Pathway Visualization
Divergent chemoselective functionalization of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile.
References
[1] National Institutes of Health (NIH). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." PubMed Central (PMC). Available at: [Link]
[5] Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs." Available at: [Link]
[2] National Institutes of Health (NIH). "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." PubMed Central (PMC). Available at:[Link]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal.
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. The compound 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, a multifaceted building block in synthetic chemistry, demands a disposal protocol that respects its unique structural hazards: a chlorinated heterocyclic core and a nitrile functional group.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, explaining the causality behind each step to empower you, the scientist, to manage this chemical waste stream with the highest degree of safety and environmental stewardship.
The 'Why': Understanding the Hazard Profile
The disposal protocol for 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile is dictated by two primary structural features:
The Nitrile Group (-C≡N): This functional group classifies the compound as a nitrile. While not an inorganic cyanide salt, it must be handled with equivalent precautions. The principal hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1][2][3] Exposure to HCN can be rapidly fatal.[4][5] Therefore, all waste streams containing this compound must be treated as cyanide-containing waste and strictly segregated from acidic waste.
The Chlorinated Pyrimidine Ring: As a chlorinated organic compound, this molecule is subject to specific environmental regulations. Improper disposal can lead to the formation of persistent and harmful organochlorine by-products.[6][7] The recommended final disposal method is typically high-temperature incineration by a licensed facility to ensure complete destruction.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is non-negotiable. The potential for dust inhalation, skin contact, and eye exposure necessitates a robust PPE protocol.
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety goggles and a face shield where a splash hazard exists.[1][5][10]
Protects mucous membranes from dust, splashes, and potential vapors. A face shield offers broader protection during bulk transfers or spill cleanup.
Hand Protection
Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][4][5]
The outer glove absorbs initial contact, while the inner glove provides a secondary barrier, minimizing the risk of exposure from tears or permeation.
Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.
Prevents skin contact with the solid compound or contaminated solutions.[2][5]
Respiratory
Use only in a certified laboratory chemical fume hood.[1][2][11] For emergencies or spills outside a hood, use a NIOSH-approved respirator.
Engineering controls are the primary method of exposure prevention. The fume hood effectively captures dust and potential off-gassing.[11]
Step-by-Step Disposal and Decontamination Protocol
Adherence to a systematic waste management workflow is critical. The following steps provide a clear path from waste generation to final collection.
Part A: Waste Collection and Segregation
Designate a Waste Container: All waste containing 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile must be collected in a dedicated, clearly labeled hazardous waste container.[12]
The container must be made of a compatible material (e.g., high-density polyethylene).
The label must include the words "Hazardous Waste," the full chemical name, and prominent warnings: "Cyanide/Nitrile Waste" and "No Acids" .[3]
Segregate Waste Streams: Maintain separate, dedicated containers for different types of waste to prevent unintended reactions.[3][11]
Solid Waste: Collect unreacted compound, contaminated weighing papers, and used gloves or wipes.
Liquid Waste: Collect reaction mother liquors and solvent rinses. Do not mix with other waste streams.
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[3] This minimizes the risk of vapor release and accidental spills.
Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials, particularly acids.[11] The storage area should have secondary containment.[12]
Part B: Spill Management and Decontamination
In the event of a spill, swift and correct action is crucial to mitigate exposure and contamination.
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[10][12]
Using non-sparking tools, carefully collect the absorbed material and place it into your designated solid hazardous waste container.[12]
Decontaminating Surfaces and Glassware:
First Rinse: Perform an initial rinse with a pH 10 buffer solution to ensure alkaline conditions, preventing HCN formation. Collect this rinseate as hazardous liquid waste.[1][3]
Second Wash: Wash the surface or glassware with a freshly prepared 10% bleach solution.[1][3] The oxidative properties of bleach help to break down the nitrile group. Consult your institution's EHS for guidance on the disposal of this bleach solution, as it may be permissible for drain disposal after neutralization, depending on local regulations.[3]
Final Rinse: Perform a final, thorough cleaning with soap and water.[3]
Large Spills or Spills Outside a Fume Hood:
Evacuate Immediately: Alert all personnel and evacuate the immediate area.[5]
Isolate the Area: Close the laboratory doors and post warning signs prohibiting entry.
Contact EHS: From a safe location, contact your institution's Environmental Health & Safety (EHS) office immediately.[5] Do not attempt to clean up a large spill yourself.
Part C: Final Disposal
Contact EHS for Pickup: Once your waste container is full or you have completed your work with the compound, contact your institution's EHS office to arrange for a scheduled pickup of the hazardous waste.[11][12]
Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company, typically via controlled high-temperature incineration.[8][9] Never dispose of this chemical or its containers in the regular trash or down the sewer system.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management of waste generated from 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile.
Caption: Waste management workflow from generation to final disposal.
By internalizing not just the steps but the scientific reasoning behind them, you contribute to a culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
References
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University Office for Research Safety. [Link]
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). University of Chicago. [Link]
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. ARKAT USA, Inc. [Link]
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
Personal protective equipment for handling 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
As a Senior Application Scientist, I frequently consult with research teams on the safe integration of highly reactive intermediates into their drug discovery workflows. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with research teams on the safe integration of highly reactive intermediates into their drug discovery workflows. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 54356-34-2)[1] is a highly versatile, yet chemically aggressive building block widely used in the synthesis of kinase inhibitors and other pharmaceutical agents.
To handle this compound safely, we must move beyond generic safety data sheets and understand the chemical causality behind its hazards. This guide provides a self-validating, step-by-step operational framework for handling this specific pyrimidine derivative, ensuring both scientific integrity and personnel safety in alignment with the OSHA Laboratory Standard[2].
Mechanistic Hazard Assessment: The "Why" Behind the Danger
Before donning any personal protective equipment (PPE), you must understand the molecular behavior of the substance you are protecting yourself against. The hazards of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile are not arbitrary; they are dictated by its structure:
Electrophilic Reactivity (The 2-Chloro Position): The chlorine atom at the 2-position of the pyrimidine ring is highly activated by the electron-withdrawing nature of the adjacent nitrogen atoms and the 5-carbonitrile group. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological context, this means the compound can readily cross-link with nucleophilic residues (e.g., thiols in cysteine, primary amines in lysine) on skin proteins or respiratory mucosa, acting as a potent irritant and potential sensitizer.
Nitrile Stability: While the 5-carbonitrile group is stable under ambient conditions, exposure to strong mineral acids or powerful reducing agents can lead to the degradation of the functional group and the potential evolution of toxic hydrogen cyanide (HCN) gas.
Particulate Dispersion: As a fine crystalline powder, it poses a significant inhalation hazard due to electrostatic dispersion during weighing and transfer.
Uncharacterized impurities (up to 5%) may alter the expected toxicity profile.
Physical State
Solid Powder
Inhalation hazard is primarily particulate (dust), requiring HEPA filtration.
Personal Protective Equipment (PPE) Matrix
Based on the guidelines set forth by the National Research Council's Prudent Practices in the Laboratory[3] and OSHA regulations[4], the following PPE is mandatory. Every piece of equipment serves a specific mechanistic purpose.
Nitrile provides excellent resistance to halogenated organics. Double-gloving ensures the inner glove remains sterile and uncontaminated if the outer glove is breached by the highly reactive 2-chloro moiety.
Eye Protection
Indirect Vented Chemical Splash Goggles.
Prevents fine crystalline dust from bypassing the edges of standard safety glasses and reacting with the nucleophilic moisture of the cornea.
Body Protection
Flame-resistant (FR) Lab Coat with knit cuffs.
Knit cuffs prevent the sleeves from dragging through dispersed powder. FR material is required if the compound is to be dissolved in flammable organic solvents (e.g., DMF, THF) during downstream synthesis.
Respiratory
N95 Particulate Respirator (if handled outside a hood).
Mitigates the inhalation of electrostatically charged micro-particles. Note: Primary handling must always occur inside a certified fume hood.
Operational Methodologies: Step-by-Step Handling
To ensure trustworthiness, every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm it is being executed safely.
Protocol A: Safe Weighing and Transfer
Because 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile is a dry powder, static electricity is your primary enemy during transfer.
Preparation: Wipe down the analytical balance and surrounding fume hood surface with an anti-static solution or use an anti-static ionizer gun.
Container Acclimation: Bring the sealed chemical container to room temperature inside a desiccator before opening to prevent condensation, which could trigger slow hydrolysis of the chloro group.
Weighing: Place an anti-static weigh boat on the balance. Tare the balance. Using a grounded stainless-steel spatula, slowly transfer the powder.
Validation Check: Observe the digital readout of the balance. Self-Validation: If the weight fluctuates continuously without stabilizing, the fume hood face velocity is too high and is creating turbulent eddies, dispersing the powder. Lower the sash until the reading stabilizes (target face velocity: 80-100 LFM)[4].
Transfer: Immediately transfer the weighed solid into the reaction vessel and seal it with a septum.
Protocol B: Reaction Setup
Purging: Insert a nitrogen or argon line into the septum of the reaction vessel. Purge for 5 minutes.
Causality: Inerting the atmosphere prevents ambient moisture from interacting with the reactive 2-chloro position, preventing the generation of trace hydrochloric acid (HCl) over time.
Solvent Addition: Add anhydrous solvent (e.g., DMSO or DMF) via syringe through the septum.
Validation Check: Ensure complete dissolution before adding any nucleophilic reagents (e.g., amines) to prevent localized exothermic spikes.
Spill Response & Disposal Plan
If a spill occurs, immediate and methodical action is required to prevent cross-contamination.
Containment: Do NOT sweep the powder, as this aerosolizes the reactive particles.
Absorption/Neutralization: Gently cover the spilled powder with slightly dampened paper towels (using a weak basic solution like 5% sodium bicarbonate) to suppress dust and gently quench the reactive chloro group.
Collection: Scoop the dampened mass using a disposable plastic scraper and place it into a wide-mouth, sealable hazardous waste container.
Decontamination: Wash the spill area with soap and water, followed by an ethanol wipe.
Waste Segregation: Label the container strictly as "Halogenated Organic Solid Waste - Contains Nitriles." Do not mix with acidic waste streams to prevent potential HCN evolution[5].
Workflow Visualization
The following diagram illustrates the logical progression of hazard assessment, PPE donning, operational execution, and spill response.
Workflow for the safe handling and spill response of halogenated pyrimidine carbonitriles.
References
AccelaChem. "54356-34-2 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile". Available at:[Link]
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Available at:[Link]